1-Methyl-1H-indazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-methylindazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8-3-2-6(9(12)13)4-7(8)5-10-11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIWCHCBXWBREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653457 | |
| Record name | 1-Methyl-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176754-31-6 | |
| Record name | 1-Methyl-1H-indazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176754-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-indazole-5-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics. 1-Methyl-1H-indazole-5-carboxylic acid (CAS No. 1176754-31-6) is a key derivative within this class, offering a strategic platform for the development of advanced pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its emerging applications, particularly in the field of targeted protein degradation.
Core Chemical and Physical Properties
This compound is a solid compound at room temperature with a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1][2] Due to its carboxylic acid functionality, it is expected to exhibit acidic properties and engage in hydrogen bonding, influencing its solubility and melting point. While specific experimental data for its melting point, boiling point, and solubility are not widely published, it is anticipated to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Storage in a cool, dry, and dark place under an inert atmosphere is recommended to ensure its stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1176754-31-6 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents |
Spectroscopic Characterization
While a specific, publicly available full spectroscopic dataset for this compound is not readily found, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons would confirm the 5-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, the N-methyl carbon, and the carbons of the bicyclic aromatic system.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and various peaks corresponding to the C-H and C=C bonds of the aromatic system.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (176.17 g/mol ).
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from 4-amino-3-methylbenzoic acid. This multi-step synthesis leverages well-established organic reactions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Esterification of 4-Amino-3-methylbenzoic acid
-
Suspend 4-amino-3-methylbenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product, methyl 4-amino-3-methylbenzoate, with an organic solvent, dry, and concentrate.
Step 2: Diazotization and Azidation
-
Dissolve methyl 4-amino-3-methylbenzoate in an acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After stirring, add a solution of sodium azide in water.
-
Allow the reaction to warm to room temperature and extract the resulting methyl 4-azido-3-methylbenzoate.
Step 3: Reductive Cyclization
-
Dissolve methyl 4-azido-3-methylbenzoate in an appropriate solvent (e.g., toluene).
-
Add a reducing agent such as triphenylphosphine.
-
Heat the reaction mixture to induce cyclization to the indazole ring system.
-
Purify the resulting methyl 1-methyl-1H-indazole-5-carboxylate by chromatography.
Step 4: Hydrolysis
-
Dissolve methyl 1-methyl-1H-indazole-5-carboxylate in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide.
-
Heat the mixture to reflux until the ester is fully hydrolyzed.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Collect the solid this compound by filtration, wash with water, and dry.
Key Reactivity
The carboxylic acid moiety of this compound is a key functional group for further chemical transformations. For instance, it can be readily converted to an acid chloride, which is a versatile intermediate for forming amides and esters. A recent patent describes the reaction of this compound with thionyl chloride in dichloromethane (DCM) with a catalytic amount of DMF to form the corresponding acid chloride.[5] This highlights its utility as a building block in multi-step syntheses.
References
Structure Elucidation of 1-Methyl-1H-indazole-5-carboxylic acid
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Introduction
1-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indazole scaffold, it serves as a crucial building block in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for oncology and agents targeting neurological disorders.[1][2][3] The precise arrangement of its atoms—the molecular structure—dictates its chemical reactivity and biological activity. Therefore, unambiguous confirmation of its structure is a foundational requirement for any research or development endeavor.
This guide provides a comprehensive, technically-grounded overview of the analytical methodologies employed to elucidate and confirm the structure of this compound. We will explore the causality behind the selection of specific techniques, detail the experimental workflows, and interpret the resulting data, demonstrating how a multi-faceted analytical approach provides a self-validating and definitive structural assignment.
Compound Profile:
-
Chemical Name: this compound
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
CAS Number: 1176754-31-6[4]
-
Structure:
The Strategic Workflow of Structure Elucidation
Part 1: Foundational Analysis
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized compound. By measuring the mass-to-charge ratio (m/z) of the ionized molecule, we can directly verify that the chemical reaction produced a product of the expected molecular formula.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: The solution is infused into the ESI source, where a high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, leaving behind protonated molecular ions, typically [M+H]⁺.
-
Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
Trustworthiness (Self-Validating Data): For this compound (C₉H₈N₂O₂), the expected monoisotopic mass is 176.0586 g/mol . The high-resolution mass spectrometry (HRMS) experiment should yield a value for the [M+H]⁺ ion that matches this theoretical value to within a few parts per million (ppm), providing high confidence in the elemental composition. A literature example for the related methyl ester shows a measured (M+H)⁺ of 176.9, consistent with its molecular formula.[5]
| Parameter | Expected Value | Purpose |
| Molecular Formula | C₉H₈N₂O₂ | Defines the elemental composition. |
| Monoisotopic Mass | 176.0586 | The exact mass used for HRMS confirmation. |
| [M+H]⁺ Ion (HRMS) | 177.0664 | The primary ion observed to confirm the molecular formula. |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when these frequencies match that of incident infrared light, the light is absorbed. This absorption pattern is a unique fingerprint of the molecule's functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR beam is passed through the crystal, where it interacts with the sample at the surface.
-
The detector measures the absorption of radiation, generating the IR spectrum.
Trustworthiness (Self-Validating Data): The IR spectrum of this compound is expected to show highly characteristic absorption bands that confirm the presence of both the carboxylic acid and the aromatic indazole core.[6]
-
O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹ .[7] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids and is one of the most recognizable features in an IR spectrum.[6]
-
C=O Stretch (Carboxylic Acid): A sharp, intense absorption should appear around 1700–1725 cm⁻¹ .[6] Its position confirms the presence of a carbonyl group within a carboxylic acid.
-
C=C and C=N Stretches (Aromatic Rings): Absorptions in the 1450–1620 cm⁻¹ region are characteristic of the stretching vibrations within the fused aromatic rings of the indazole system.
-
C–H Stretches (Aromatic & Methyl): Absorptions just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the methyl group's C-H bonds.
The simultaneous presence of the extremely broad O-H band and the sharp C=O band provides compelling evidence for the carboxylic acid functional group.
Part 2: Connectivity Mapping via NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of a molecule. It provides detailed information about the chemical environment, number, and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H, ¹³C, and often 2D correlation spectra (like COSY and HSQC) are acquired.
-
Data Processing: The raw data is Fourier transformed and phased to produce the final spectra for analysis.
¹H NMR Spectroscopy
Trustworthiness (Self-Validating Data): The ¹H NMR spectrum provides a unique map of all hydrogen atoms in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal must align perfectly with the proposed structure.
Expected ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz):
-
~13.0 ppm (singlet, 1H): This signal, far downfield, is characteristic of the acidic proton of the carboxylic acid (–COOH) .[7] It will appear as a broad singlet and its integration value of 1H is definitive.
-
~8.4 ppm (singlet, 1H): This signal corresponds to the proton at the C4 position of the indazole ring. It is a singlet because it has no adjacent proton neighbors.
-
~8.2 ppm (singlet, 1H): This signal corresponds to the proton at the C3 position of the indazole ring.
-
~7.8-7.9 ppm (doublet, 1H): This signal is from the proton at the C7 position , coupled to the C6 proton.
-
~7.7 ppm (doublet of doublets, 1H): This signal is from the proton at the C6 position , coupled to both the C7 and C4 protons.
-
~4.1 ppm (singlet, 3H): This sharp singlet, integrating to 3 protons, is the unambiguous signature of the N-methyl group (N–CH₃) .
¹³C NMR Spectroscopy
Trustworthiness (Self-Validating Data): The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Spectrum (in DMSO-d₆, ~100 MHz):
-
~168 ppm: The carbonyl carbon of the carboxylic acid (–COOH) . Carboxyl carbons are characteristically found in this downfield region.[7]
-
~120-142 ppm: A set of signals corresponding to the seven aromatic carbons of the indazole ring system.
-
~36 ppm: The carbon of the N-methyl group (N–CH₃) .
The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecular puzzle, confirming the presence and position of the methyl group, the carboxylic acid, and the substitution pattern on the indazole ring.
Part 3: Definitive 3D Structure Confirmation
Single-Crystal X-ray Crystallography
Expertise & Experience: While NMR provides the molecular connectivity, X-ray crystallography provides the ultimate, irrefutable proof of structure. It determines the precise three-dimensional coordinates of every atom in the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state.[8][9]
Experimental Protocol:
-
Crystallization: The most critical and often challenging step. High-quality single crystals are grown by techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[8] A systematic screening of various solvents is required.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using computational methods to generate an initial electron density map, from which the atomic positions are determined. This model is then refined against the experimental data until the calculated and observed diffraction patterns match closely.[8]
Trustworthiness (Self-Validating Data): The output of a successful X-ray crystallography experiment is a detailed crystallographic information file (CIF) containing the precise atomic coordinates. While data for the exact target molecule is not publicly available, the crystal structure of the closely related isomer, 1-Methyl-1H-indazole-3-carboxylic acid , has been reported and serves as an excellent proxy for the type of data one would obtain.[10][11]
Table of Crystallographic Data for 1-Methyl-1H-indazole-3-carboxylic acid[10][11]:
| Parameter | Reported Value | Significance |
| Formula | C₉H₈N₂O₂ | Confirms elemental composition in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| a (Å) | 7.5470 | Unit cell dimension. |
| b (Å) | 14.873 | Unit cell dimension. |
| c (Å) | 14.924 | Unit cell dimension. |
| β (°) | 93.10 | Unit cell angle. |
| Volume (ų) | 1672.7 | Volume of the unit cell. |
| Z | 8 | Number of molecules in the unit cell. |
| R-factor | 0.058 | A measure of the agreement between the crystallographic model and the experimental data (a low value indicates a good fit).[11] |
The refined structure would visually confirm the planarity of the indazole ring, the position of the methyl group at N1, the carboxylic acid at C5, and show intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers in the crystal lattice.[10]
Integrated Data Summary
Conclusion
The structure elucidation of this compound is a systematic process grounded in the core principles of analytical chemistry. Mass spectrometry confirms the molecular formula, and infrared spectroscopy identifies the key functional groups. NMR spectroscopy then provides a detailed map of the atomic connectivity, effectively solving the molecular puzzle. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a precise three-dimensional picture of the molecule. The synergy between these techniques ensures the highest level of scientific integrity, providing researchers and drug developers with the confident structural assignment necessary for advancing their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
synthesis of 1-Methyl-1H-indazole-5-carboxylic acid precursor
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indazole-5-carboxylic Acid Precursors
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal structural motif and key building block in contemporary medicinal chemistry, featuring prominently in a range of therapeutic agents.[1][2] Its synthesis is a subject of significant interest for researchers and drug development professionals aiming to construct complex molecular architectures. This guide provides an in-depth exploration of the prevalent synthetic strategies for preparing the essential precursor, 1H-indazole-5-carboxylic acid and its derivatives, with a critical focus on the subsequent, often challenging, regioselective N-methylation step. We will dissect the causal mechanisms behind various experimental choices, present field-proven protocols, and offer a comparative analysis of different methodologies to empower scientists in developing robust, scalable, and efficient synthetic routes.
Strategic Overview: A Two-Phase Synthetic Approach
The most logical and widely adopted strategy for the synthesis of this compound involves a two-phase approach:
-
Phase I: Construction of the Indazole Core. The initial phase focuses on synthesizing the foundational 1H-indazole-5-carboxylic acid or its corresponding ester, typically the methyl ester. This core structure serves as the direct precursor for the subsequent methylation step.
-
Phase II: Regioselective N1-Methylation. The second phase addresses the critical challenge of selectively introducing a methyl group onto the N1 position of the indazole ring. The ambidentate nucleophilic nature of the indazole anion makes controlling this regioselectivity a crucial aspect of the overall synthesis.[3]
This modular approach allows for optimization at each stage and facilitates the synthesis of various N-alkylated indazole analogues by simply modifying the alkylating agent in the final step.
Caption: High-level two-phase synthetic workflow.
Phase I: Synthesis of the 1H-Indazole-5-carboxylic Acid Precursor
The formation of the indazole ring system can be achieved through various classical and modern synthetic methods. The choice of route often depends on the availability of starting materials, scalability, and desired substitution patterns.
Classical Synthesis via Diazotization-Cyclization
A traditional and reliable method involves the diazotization of an appropriately substituted o-toluidine derivative, followed by an intramolecular cyclization that engages the ortho-methyl group.[4] This pathway, rooted in foundational heterocyclic chemistry, provides a direct entry to the indazole core.
Caption: Diazotization-cyclization route to the indazole core.
Other established methods include the reaction of o-halobenzaldehydes with hydrazine or the reductive cyclization of 2-nitrobenzylidene hydrazines.[4][5]
Precursor of Choice: Methyl 1H-indazole-5-carboxylate
For subsequent N-alkylation reactions, the methyl ester of 1H-indazole-5-carboxylic acid is often the preferred precursor.[6] The ester group is generally more compatible with the basic conditions used for alkylation than a free carboxylic acid. The ester can be readily prepared from the corresponding carboxylic acid via a standard Fischer esterification.
Experimental Protocol: Fischer Esterification [7]
-
Setup: Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).
-
Catalysis: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 70 °C and stir overnight. Monitor the reaction for completion by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with water and ethyl acetate. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous phase again with ethyl acetate.
-
Isolation: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-indazole-5-carboxylate.
| Parameter | Value | Reference |
| Starting Material | 1H-Indazole-5-carboxylic acid | [7] |
| Reagents | Methanol, Sulfuric Acid | [7] |
| Temperature | 70 °C | [7] |
| Typical Yield | ~88% | [7] |
Phase II: Regioselective N1-Methylation of the Indazole Core
The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be alkylated. Achieving high regioselectivity for the desired N1-isomer is paramount and often challenging, as reactions can yield a mixture of N1 and N2 products.[8][9] The outcome is highly dependent on the reaction conditions.
-
N1-Alkylation is often the thermodynamically favored product.[10][11]
-
N2-Alkylation is often favored under kinetic control.[10]
The Challenge of Regioselectivity
The distribution of N1 and N2 products is governed by a delicate interplay of steric effects, electronic properties of substituents, the nature of the base and solvent, and the electrophile itself. For instance, bulky substituents at the C7 position can sterically hinder N1-alkylation, favoring the N2 product.[9][12] Conversely, coordinating groups at the C7 position can chelate with metal cations from the base, directing alkylation to the N1 position.[8]
Caption: Key factors influencing N1 vs. N2 regioselectivity.
Synthetic Methodologies for N1-Methylation
Method A: Classical SN2 Alkylation
The most common approach involves treating the indazole precursor with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. However, this method's selectivity can be problematic.
-
Conditions: Using potassium carbonate (K₂CO₃) in DMF often results in poor selectivity, yielding significant amounts of both N1 and N2 isomers.[3]
-
Improved Selectivity: A promising system for selective N1-alkylation utilizes sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF). This combination has been shown to provide high N1 regioselectivity for a variety of substituted indazoles.[9][12] The sodium cation is believed to coordinate with the N2 nitrogen and a nearby electron-rich group, directing the electrophile to the N1 position.[8][9]
Experimental Protocol: N1-Methylation with NaH/MeI [9][12]
-
Setup: To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 - 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 - 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extraction & Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to isolate the N1-methylated product.
Method B: Data-Driven Reductive Amination Approach
Recent developments, driven by high-throughput experimentation (HTE), have established a highly selective and scalable N1-alkylation protocol that avoids the common pitfalls of SN2 methods.[3][11] This process involves the formation of an enamine intermediate with an aldehyde, followed by reduction.
This thermodynamically driven approach has demonstrated excellent N1 selectivity across a broad scope of indazole substrates, with no detectable N2-isomer formation.[3][11] The process is practical, robust, and has been successfully demonstrated on a 100g scale, making it suitable for manufacturing.[3]
Comparative Summary of N-Methylation Methods
| Method | Reagents/Conditions | Selectivity (N1:N2) | Advantages | Disadvantages | Reference |
| SN2 Alkylation | K₂CO₃, Alkyl Halide, DMF, 120 °C | Poor (e.g., 58:42) | Simple setup | Poor selectivity, requires chromatography | [3] |
| SN2 Alkylation | NaH, Alkyl Halide, THF | High N1-selectivity (>99:1) | Good selectivity for many substrates | Use of hazardous NaH, moisture sensitive | [9][12] |
| Reductive Amination | Aldehyde, Et₃N; then H₂, Pt/C | Excellent (>99:1 N1) | Highly selective, scalable, broad scope | Two-step, one-pot procedure | [3][11] |
Conclusion
The synthesis of precursors for this compound is a well-defined yet nuanced process. While the construction of the 1H-indazole-5-carboxylic acid core can be achieved through several reliable methods, the critical step remains the regioselective N-methylation. Traditional SN2 reactions can be effective, but their selectivity is highly condition-dependent, often necessitating careful optimization and purification. The emergence of data-driven methodologies, such as the reductive amination approach, offers a superior alternative, providing a highly selective, robust, and scalable pathway to the desired N1-alkylated indazole. For researchers and drug development professionals, understanding the mechanistic principles that govern regioselectivity is key to designing efficient syntheses for this important class of molecules, ultimately accelerating the discovery and development of new therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
1-Methyl-1H-indazole-5-carboxylic acid CAS number information
An In-depth Technical Guide to 1-Methyl-1H-indazole-5-carboxylic acid (CAS: 1176754-31-6)
Introduction
This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neurological effects.[1] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthesis protocol, key applications in research and development, and essential safety information. As a Senior Application Scientist, the following content is synthesized to provide both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Physicochemical and Structural Characteristics
The unique structural arrangement of the indazole ring system, coupled with the carboxylic acid functional group, makes this compound a versatile intermediate for further chemical modification. Understanding its core properties is fundamental to its effective application.
Core Data Summary
A compilation of the essential physicochemical data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1176754-31-6 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][3] |
| Molecular Weight | 176.17 g/mol | [1][3] |
| Appearance | Typically a solid (e.g., light yellow to brown) | [1] |
| Functional Groups | Carboxylic Acid, N-Methyl Indazole | |
| Storage Temperature | 2-8°C is recommended for related compounds |
Structural Elucidation and Spectral Data
While specific spectral data for this compound is not broadly published, analysis can be inferred from its constituent parts and related structures like 1-Methyl-1H-indazole-3-carboxylic acid.[4][5][6]
-
¹H NMR: Expected signals would include aromatic protons on the indazole ring, a singlet corresponding to the N-methyl group (typically around 3.9 ppm), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals would confirm the presence of the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid (typically >167 ppm).[5]
-
IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=N stretches characteristic of the indazole ring.[7]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at approximately 177.06 m/z, confirming the molecular weight.
PART 2: Synthesis Protocol and Mechanistic Insights
The synthesis of this compound is not commonly detailed in open literature. However, a robust and logical pathway can be designed based on standard organic chemistry transformations, such as the esterification of the parent acid, followed by N-methylation and subsequent hydrolysis. This multi-step approach ensures high regioselectivity and yield.
Proposed Synthetic Workflow
The following diagram illustrates a reliable three-step synthesis beginning from the commercially available 1H-Indazole-5-carboxylic acid.
Caption: Proposed three-step synthesis of the target compound.
Detailed Step-by-Step Experimental Protocol
Step 1: Esterification of 1H-Indazole-5-carboxylic acid
-
Causality: The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions at the acidic proton during the subsequent N-methylation step. Sulfuric acid acts as a catalyst for this Fischer esterification.[8]
-
Procedure:
-
Suspend 1H-Indazole-5-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).
-
Slowly add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.
-
Heat the mixture to reflux (approx. 70°C) and maintain for 12-16 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature. Neutralize carefully by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate as a solid.[8]
-
Step 2: N-Methylation of Methyl 1H-indazole-5-carboxylate
-
Causality: A weak base like potassium carbonate is sufficient to deprotonate the indazole nitrogen, which then acts as a nucleophile to attack the methylating agent (methyl iodide). Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Procedure:
-
Dissolve the ester intermediate (1.0 eq) in acetone (15 mL per gram).
-
Add potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude Methyl 1-methyl-1H-indazole-5-carboxylate. This intermediate can often be used in the next step without extensive purification.
-
Step 3: Saponification to Yield the Final Product
-
Causality: The methyl ester is hydrolyzed back to the carboxylic acid using a strong base (saponification). Subsequent acidification with a strong acid like HCl protonates the carboxylate salt to yield the final product.
-
Procedure:
-
Dissolve the crude methylated ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours.
-
Once hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with concentrated HCl.
-
The final product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure product.
-
PART 3: Applications in Research and Drug Discovery
The true value of this compound lies in its utility as a versatile building block. The carboxylic acid group serves as a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for its conjugation to a vast array of amines to generate compound libraries for screening.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex bioactive molecules. Researchers utilize this compound and its analogs to develop potential anti-inflammatory and anticancer agents.[1]
-
Scaffold for Drug Design: The N-methyl indazole core is present in numerous compounds targeting neurological disorders. Its structure allows for precise modifications to enhance biological activity, efficacy, and specificity.[1]
-
Agrochemical Development: Beyond pharmaceuticals, this structural motif is also employed in the creation of advanced agrochemicals, contributing to sustainable farming practices.[1]
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, guidelines can be established from related indazole and carboxylic acid derivatives.[9][10]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
Conclusion
This compound (CAS: 1176754-31-6) is a high-value chemical intermediate with significant potential in the fields of drug discovery and materials science. Its synthesis, while requiring a multi-step approach, is achievable through well-established organic chemistry principles. The insights and protocols provided in this guide offer a solid foundation for researchers to confidently and safely incorporate this versatile molecule into their development pipelines, leveraging its unique structure to create novel and impactful chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]
- 4. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Multifaceted Biological Activities of Methyl-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold, particularly its methylated derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of methyl-indazole derivatives, focusing on their roles as potent kinase inhibitors, anticancer agents, and anti-inflammatory and antimicrobial compounds. We will delve into the intricate mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of methyl-indazoles in their therapeutic programs.
Introduction: The Rise of the Indazole Scaffold
The indazole core, a bicyclic aromatic heterocycle, has garnered significant attention in drug discovery due to its versatile biological profile.[1] Its ability to act as a bioisostere for other key pharmacophores, such as indole and phenol, allows it to interact with a wide array of biological targets. The addition of a methyl group to the indazole nucleus can significantly influence its physicochemical properties and biological activity, often enhancing potency and selectivity. This guide will systematically explore the key therapeutic areas where methyl-indazole derivatives have shown exceptional promise.
Kinase Inhibition: A Cornerstone of Methyl-Indazole Activity
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Methyl-indazole derivatives have proven to be a rich source of potent and selective kinase inhibitors, with several compounds demonstrating efficacy against a range of kinase targets.[3]
Key Kinase Targets and Signaling Pathways
Methyl-indazole derivatives have been shown to inhibit a variety of kinases, including but not limited to:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and migration.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Play a role in cell growth and division.
-
Fms-like tyrosine kinase 3 (FLT3): A key target in acute myeloid leukemia (AML).[4]
-
Glycogen Synthase Kinase 3 (GSK-3): Implicated in a variety of diseases, including neurodegenerative disorders and cancer.[2]
-
Extracellular signal-regulated kinases (ERK1/2): Central components of the MAPK signaling pathway.[5]
The inhibitory action of these compounds often leads to the modulation of critical downstream signaling pathways, including:
-
RAS/MAPK Pathway: Regulates cell proliferation, differentiation, and survival.[6]
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.[7][8]
-
JAK/STAT Pathway: Plays a key role in cytokine signaling and immune responses.[9][10]
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of methyl-indazole kinase inhibitors are heavily influenced by the substitution pattern on the indazole ring. For instance, the position of the methyl group and the nature of substituents at other positions can dictate the binding affinity to the kinase active site. Studies have shown that the addition of a methyl group on the indazole phenyl ring can lead to a remarkable increase in activity for certain kinases.[2]
Quantitative Data: IC50 Values of Representative Methyl-Indazole Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Indazole-Amide | ERK1/2 | 9.3 - 25.8 | [11] |
| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα (T674M) | Single-digit nM | [12] |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FLT3 | 41.6 | [4] |
| Methoxy-substituted Indazoles | GSK-3β | 350 | [2] |
| 1H-Indazole-3-amine derivatives | FGFR1 | < 4.1 | [2] |
Anticancer Activity: From Kinase Inhibition to Cellular Effects
The potent kinase inhibitory activity of methyl-indazole derivatives translates into significant anticancer effects across a range of malignancies. These compounds can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth in preclinical models.
Mechanisms of Anticancer Action
The primary mechanism of anticancer activity for many methyl-indazole derivatives is the inhibition of key signaling pathways that drive tumor progression. By targeting kinases like VEGFR, PDGFR, and FLT3, these compounds can disrupt tumor angiogenesis, proliferation, and survival signals.[4] For example, some indazole derivatives have been shown to induce apoptosis by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[13]
Cellular Effects and In Vivo Efficacy
In vitro studies have consistently demonstrated the ability of methyl-indazole derivatives to inhibit the proliferation of various cancer cell lines. Furthermore, several lead compounds have shown promising in vivo efficacy in xenograft models of cancer, leading to tumor growth inhibition.
Quantitative Data: GI50/IC50 Values against Cancer Cell Lines
| Compound Class | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Indazole derivatives | K562 (Leukemia) | 5.15 | [13] |
| Indazole derivatives | Various | 0.77 - 1.07 | [1] |
Anti-inflammatory Properties: Targeting Key Inflammatory Mediators
Chronic inflammation is a key contributor to a wide range of diseases. Methyl-indazole derivatives have demonstrated significant anti-inflammatory potential by targeting key enzymes and signaling molecules involved in the inflammatory cascade.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[14] Additionally, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[14]
Quantitative Data: IC50 Values for Anti-inflammatory Targets
| Compound | Target | IC50 (µM) | Reference |
| Indazole | COX-2 | 23.42 | [14] |
| 5-Aminoindazole | COX-2 | 12.32 | [14] |
| 6-Nitroindazole | COX-2 | 19.22 | [14] |
| Indazole | TNF-α | 220.11 | [14] |
| 6-Nitroindazole | IL-1β | 100.75 | [14] |
Antimicrobial Activity: A Renewed Avenue for Infection Control
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Methyl-indazole derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Antibacterial Action
While the exact mechanisms are still under investigation for many derivatives, some have been shown to target bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[9]
Spectrum of Activity and MIC Values
Several studies have reported the synthesis and evaluation of 3-methyl-1H-indazole derivatives with notable antibacterial activity. For instance, certain derivatives have shown efficacy against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).[15]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazole derivatives | S. aureus & E. coli | >1.5 | [16] |
| Imidazole derivatives | E. coli & B. subtilis | Not specified | [17] |
Experimental Protocols
To facilitate the evaluation of novel methyl-indazole derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test methyl-indazole derivative in DMSO.
-
Prepare a solution of the target kinase in an appropriate kinase buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase solution to each well.
-
Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a luminescence-based ADP detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][18][19]
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the methyl-indazole derivative in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
In Vitro COX Inhibition Assay (Colorimetric)
This protocol describes a method to screen for inhibitors of COX-1 and COX-2.[11][20]
-
Reagent Preparation:
-
Prepare assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Prepare a solution of the test methyl-indazole derivative in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, set up wells for 100% initial activity, background, and inhibitor testing.
-
To the inhibitor wells, add assay buffer, heme, the COX enzyme, and the test compound.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Add a colorimetric substrate solution to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a precise time at 25°C.
-
Read the absorbance at 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.[21][22][23]
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the methyl-indazole derivative in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the standardized bacterial suspension.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualization of Key Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Simplified Kinase Signaling Pathway Inhibition
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. EUCAST: MIC Determination [eucast.org]
An In-Depth Technical Guide to the Solubility Profile of 1-Methyl-1H-indazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. This guide provides a comprehensive technical overview of the solubility profile of 1-Methyl-1H-indazole-5-carboxylic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a roadmap for its complete solubility characterization. We will explore the theoretical underpinnings of solubility, from kinetic and thermodynamic principles to the profound influence of pH and the solid state. Detailed, field-proven experimental protocols are provided to empower researchers to meticulously determine the solubility of this compound and others like it, ensuring data integrity and reproducibility. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deeper understanding of this crucial physicochemical property.
The Critical Role of Solubility in Drug Discovery and Development
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount parameter, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to a cascade of undesirable outcomes, including low and erratic oral bioavailability, which can mask a compound's true efficacy and toxicity in preclinical studies.[2] Therefore, a thorough understanding and characterization of a compound's solubility profile, such as that of this compound, is not merely a data collection exercise; it is a critical step in risk mitigation and a foundational element of a successful drug development program.
This guide will delineate the necessary steps to build a comprehensive solubility profile for this compound, a molecule featuring a bicyclic aromatic indazole core, a methyl substituent, and a carboxylic acid group. This unique combination of functional groups suggests a nuanced solubility behavior that warrants in-depth investigation.
Theoretical Framework for Solubility Determination
A nuanced understanding of solubility requires an appreciation for the different facets of this property. The two primary types of solubility measured in drug discovery are kinetic and thermodynamic solubility.
Kinetic vs. Thermodynamic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a solution, often when rapidly introduced from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer.[3] This high-throughput screening method is particularly useful in the early stages of drug discovery for ranking compounds and identifying potential solubility liabilities.[4] However, kinetic solubility values can often be higher than thermodynamic solubility as they may reflect the solubility of an amorphous or metastable solid form.
Thermodynamic solubility , conversely, represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[5] This is the saturation point at which the dissolved solute is in equilibrium with the undissolved solid.[1] While more time and resource-intensive to determine, thermodynamic solubility is a critical parameter for later-stage development, including formulation design and predicting in vivo performance.[4]
The Influence of pH and pKa
The solubility of ionizable compounds, such as this compound, is highly dependent on the pH of the aqueous medium.[2] The carboxylic acid moiety is acidic and will be deprotonated at pH values above its acid dissociation constant (pKa), forming a more soluble carboxylate anion. The indazole ring system is amphoteric, meaning it can be protonated or deprotonated.[6]
The relationship between pH, pKa, and the solubility of an acidic compound can be described by the Henderson-Hasselbalch equation. For an acidic compound, the total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the unionized form (S0) and the concentration of the ionized form.
The Impact of the Solid State: Polymorphism
The solid-state properties of an API can have a profound impact on its solubility. Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with a unique internal lattice structure.[9] These different polymorphs can exhibit distinct physicochemical properties, including melting point, stability, and, critically, solubility.[10]
A metastable polymorph will generally have a higher solubility than the most thermodynamically stable form. However, the metastable form may convert to the more stable, less soluble form over time, which can have significant implications for a drug product's shelf life and bioavailability.
While no specific polymorphic forms of this compound have been reported, a crystallographic study of the closely related 1-Methyl-1H-indazole-3-carboxylic acid reveals that in the crystal structure, molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups.[11][12] This highlights the potential for strong intermolecular interactions that can influence crystal packing and, consequently, solubility. A thorough solid-state characterization is therefore a crucial component of a comprehensive solubility assessment.
Experimental Protocols for Solubility Determination
The following section outlines detailed protocols for determining the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Assay
This assay is designed for high-throughput screening and provides a rapid assessment of a compound's solubility.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its co-solvent effects.
-
Incubation: The plate is shaken for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C or 37°C).[3][4]
-
Precipitation Detection: The presence of precipitate is detected using a plate-based nephelometer, which measures light scattering.[13]
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Thermodynamic Solubility Assay (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[14]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., buffers at pH 2, 5, 7.4, and 9 to assess pH-dependent solubility). The use of solid material is crucial as it allows for the assessment of the most stable crystalline form.[5]
-
Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[15][16]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[17][18] A standard curve of known concentrations of the compound is used for quantification.
-
Solid Phase Analysis: The remaining solid material should be analyzed by techniques such as X-ray powder diffraction (XRPD) to confirm that no polymorphic transformation has occurred during the experiment.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise manner to facilitate interpretation and comparison.
Tabulated Solubility Data
| Solvent/Buffer | pH | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| PBS | 7.4 | Experimental Value | Experimental Value |
| Simulated Gastric Fluid | ~1.2 | Experimental Value | Experimental Value |
| Simulated Intestinal Fluid | ~6.8 | Experimental Value | Experimental Value |
| Water | ~7.0 | Experimental Value | Experimental Value |
| Ethanol | N/A | Experimental Value | Experimental Value |
| DMSO | N/A | Experimental Value | Experimental Value |
pH-Solubility Profile
A plot of thermodynamic solubility as a function of pH is essential for understanding the ionization behavior of this compound. This profile will reveal the pH at which the compound is least soluble (the isoelectric point, if it behaves as a zwitterion) and the pH ranges where its solubility is enhanced due to ionization.
Conclusion
A comprehensive understanding of the solubility profile of this compound is indispensable for its successful development as a potential therapeutic agent. This guide has provided a robust framework for this endeavor, encompassing the theoretical principles of solubility and detailed, actionable experimental protocols. By systematically determining the kinetic and thermodynamic solubility, elucidating the pH-dependent solubility profile, and considering the potential impact of polymorphism, researchers can generate a high-quality dataset that will inform critical decisions throughout the drug discovery and development pipeline. The methodologies outlined herein are not only applicable to the title compound but can also serve as a valuable resource for the characterization of other novel chemical entities.
References
- 1. evotec.com [evotec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. In-vitro Thermodynamic Solubility [protocols.io]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. bioassaysys.com [bioassaysys.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
discovery and history of indazole carboxylic acids
An In-Depth Technical Guide: The Genesis and Trajectory of Indazole Carboxylic Acids in Medicinal Chemistry
Abstract
The indazole core, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in modern drug discovery.[1][2] Its structural rigidity, coupled with the capacity for diverse functionalization, allows it to engage with a wide array of biological targets. This guide provides a comprehensive exploration of a particularly significant subclass: the indazole carboxylic acids. We trace the journey of this molecular framework from its foundational synthesis in the 19th century to its contemporary role in developing targeted therapeutics. By dissecting key discoveries, detailing seminal experimental protocols, and elucidating the mechanistic underpinnings of flagship compounds like Lonidamine and Gamendazole, this document offers researchers and drug development professionals a deep, field-proven perspective on the enduring legacy and future potential of indazole carboxylic acids.
The Dawn of the Indazole Nucleus: Foundational Chemistry
The story of the indazole scaffold begins not as a direct synthesis of the parent heterocycle, but with the work of the pioneering chemist Emil Fischer in the late 19th century.[2][3] His initial reports described the synthesis of an oxo-substituted derivative, indazolone, by heating o-hydrazinobenzoic acid, a reaction that demonstrated the feasibility of forming this novel bicyclic system through intramolecular condensation.[2][4]
Indazole (also known as benzpyrazole) is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[4][5] This fusion results in a stable 10 π-electron aromatic system. A critical feature of the indazole nucleus is its annular tautomerism, existing primarily in two forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[5][6][7][8] This tautomeric equilibrium is a crucial consideration in synthetic strategies, as reactions can often yield mixtures of N-1 and N-2 substituted isomers.[7]
Foundational Synthetic Methodologies for the Indazole Core
The construction of the indazole ring system has been approached through numerous strategies since its discovery. Classical methods often rely on the cyclization of appropriately substituted benzene derivatives. One of the foundational methods is based on the work of Jacobson and Huber, which involves the intramolecular azo coupling of an N-nitroso derivative of an o-toluidine.[9]
Experimental Protocol: A Jacobson-Type Synthesis of 1H-Indazole
This protocol is adapted from established procedures and illustrates a classical approach to forming the unsubstituted indazole core.[9] The causality behind this workflow lies in the in-situ generation of a reactive N-nitroso intermediate which, upon rearrangement and cyclization, yields the stable aromatic indazole ring.
Step 1: Acetylation of o-Toluidine
-
To a flask containing a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL), slowly add o-toluidine (90 g, 0.84 mol). The acetylation is exothermic, and the mixture should be cooled as needed.
-
Rationale: Acetylation protects the amine and improves solubility for the subsequent nitrosation step.
-
Step 2: Nitrosation
-
Cool the reaction mixture in an ice bath. Introduce a stream of nitrous gases (generated, for example, by the reaction of sodium nitrite with a strong acid) into the solution. The reaction is monitored by the color change.
-
Rationale: This step forms the key N-nitroso-N-acetyl-o-toluidine intermediate required for cyclization.
-
Step 3: Cyclization and Rearrangement
-
The N-nitroso compound is then typically heated in an inert solvent like benzene. This promotes a rearrangement and intramolecular cyclization, leading to the formation of the indazole ring with the elimination of acetic acid.[9]
Step 4: Workup and Isolation
-
After the reaction is complete, the solution is cooled and extracted with aqueous hydrochloric acid.
-
The combined acidic extracts are then made basic with excess ammonia, causing the 1H-indazole to precipitate.
-
The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Visualization: Classical Indazole Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
potential therapeutic targets of 1-Methyl-1H-indazole-5-carboxylic acid
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-Methyl-1H-indazole-5-carboxylic Acid
Authored by a Senior Application Scientist
Foreword: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Derivatives of indazole have been successfully developed into therapeutics for conditions ranging from cancer and inflammation to neurological disorders.[1][5] This guide focuses on a specific, yet promising, member of this family: This compound . While its direct therapeutic targets are not yet fully elucidated, its structural alerts and the well-documented activities of its analogs provide a fertile ground for investigation. This document serves as a technical roadmap for researchers and drug development professionals to explore and validate the therapeutic potential of this compound.
Part 1: Deconstructing the Target Landscape for this compound
Based on a comprehensive review of the chemical literature and patent landscape, several high-probability target classes have been identified for indazole derivatives.[3][4] The presence of the N-methylated indazole core coupled with a carboxylic acid moiety at the 5-position in our lead compound suggests a high likelihood of interaction with enzymes that have well-defined binding pockets accommodating such features.
Monoamine Oxidase B (MAO-B): A Prime Target for Neurodegenerative Diseases
Monoamine oxidase B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated strategy for the treatment of Parkinson's disease and other neurodegenerative conditions. A compelling piece of evidence pointing towards MAO-B as a potential target comes from a study on N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, a direct derivative of our compound of interest, which was found to be a highly potent and selective MAO-B inhibitor.[6] The core structure provided by this compound is central to this activity.
Proposed Mechanism of Interaction
The N-methylindazole core is hypothesized to occupy the active site of MAO-B, with the carboxylic acid group potentially forming key hydrogen bond interactions with amino acid residues within the binding pocket.
Protein Kinases: Modulators of Cellular Signaling in Oncology
The indazole scaffold is a well-established ATP-competitive inhibitor of various protein kinases, which are critical regulators of cell growth, differentiation, and survival.[1][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[8] Several indazole-based kinase inhibitors have entered clinical trials or are approved drugs.[9]
Key Kinase Families of Interest:
-
Tyrosine Kinases: (e.g., EGFR, c-Met) - Often implicated in solid tumors.[8]
-
Serine/Threonine Kinases: (e.g., CDKs, PLK4) - Crucial for cell cycle progression.[5][8]
Anti-Inflammatory Targets: Addressing Chronic Inflammatory Conditions
Indazole derivatives have also demonstrated significant anti-inflammatory properties.[2][4] This suggests potential interactions with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or various signaling proteins.
Part 2: A Step-by-Step Guide to Target Validation
The following section outlines a series of experimental protocols designed to systematically investigate and validate the .
Initial Screening: Identifying Primary Biological Activity
The first step is to perform a broad phenotypic screening to ascertain the primary biological effects of the compound.
Experimental Protocol: Cell-Based Viability and Proliferation Assays
-
Cell Line Selection: A panel of human cancer cell lines (e.g., HCT116 for colorectal cancer, A549 for lung cancer) and a normal human cell line (e.g., HEK293) should be selected.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: Treat cells with a serial dilution of the compound for 48-72 hours.
-
Viability Assessment: Use a standard viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value.
| Parameter | Description |
| Cell Lines | HCT116, A549, HEK293 |
| Compound Concentration | 0.01 µM to 100 µM |
| Incubation Time | 48 and 72 hours |
| Readout | Cell Viability (%) |
Target-Specific Assays: Probing for Direct Molecular Interactions
Based on the initial screening results and the hypothesized targets, the next phase involves direct target engagement and enzymatic inhibition assays.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
-
Enzyme and Substrate: Use recombinant human MAO-B and a suitable substrate (e.g., benzylamine).
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Assay Reaction: Incubate the enzyme with the inhibitor before adding the substrate.
-
Detection: Measure the product formation (e.g., hydrogen peroxide) using a fluorescent or colorimetric probe.
-
Data Analysis: Calculate the IC50 value for MAO-B inhibition.
Experimental Protocol: Kinase Inhibition Assays
-
Kinase Panel: Screen the compound against a panel of recombinant human kinases (e.g., EGFR, CDK2, PLK4).
-
Assay Format: Utilize a luminescence-based assay (e.g., Kinase-Glo®) that measures ATP consumption.
-
Data Interpretation: Determine the percent inhibition at a fixed compound concentration (e.g., 10 µM) to identify potential hits. For promising hits, perform dose-response studies to determine the IC50.
| Target | Assay Type | Key Measurement |
| MAO-B | Enzymatic Inhibition | IC50 |
| Protein Kinases | Kinase Inhibition Panel | % Inhibition, IC50 |
Cellular Mechanism of Action: Elucidating Downstream Effects
Once a direct target is validated, the subsequent step is to investigate the cellular consequences of target engagement.
Experimental Protocol: Western Blot Analysis for Phospho-Protein Levels
-
Cell Treatment: Treat relevant cancer cell lines with this compound at concentrations around its IC50 value.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: Use a chemiluminescent substrate and image the blot.
Part 3: Visualizing the Path Forward
Workflow for Target Identification and Validation
Caption: A streamlined workflow for the identification and validation of therapeutic targets for this compound.
Hypothesized Kinase Signaling Pathway Inhibition
Caption: Proposed mechanism of action for this compound as a kinase inhibitor.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics. The experimental framework outlined in this guide provides a clear and logical path to identify and validate its primary therapeutic targets. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical evaluation to assess in vivo efficacy and safety. The versatility of the indazole scaffold suggests that with rigorous scientific investigation, this compound and its derivatives could yield significant contributions to the fields of oncology and neurotherapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caribjscitech.com [caribjscitech.com]
- 8. b.aun.edu.eg [b.aun.edu.eg]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 1-Methyl-1H-indazole-5-carboxylic acid
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Methyl-1H-indazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes predicted spectroscopic data with field-proven insights into the principles and methodologies of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction: The Significance of this compound
Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, forming the core scaffold of numerous pharmaceuticals. This compound (C₉H₈N₂O₂) serves as a crucial building block in the synthesis of complex bioactive molecules. Its structural rigidity, potential for hydrogen bonding, and the presence of both acidic and aromatic functionalities make it a versatile synthon in drug discovery programs. An in-depth understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives.
Molecular Structure and Spectroscopic Correlation
The unique arrangement of atoms and functional groups in this compound dictates its interaction with electromagnetic radiation, giving rise to its characteristic spectroscopic fingerprint.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the overall aromatic system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~12.0 - 13.0 | Singlet (broad) | - |
| H-4 | ~8.2 - 8.4 | Doublet | ~8.5 |
| H-6 | ~7.9 - 8.1 | Doublet of doublets | ~8.5, ~1.5 |
| H-7 | ~7.6 - 7.8 | Doublet | ~1.5 |
| H-3 | ~8.0 - 8.2 | Singlet | - |
| N-CH₃ | ~4.0 - 4.2 | Singlet | - |
Disclaimer: Predicted data based on analysis of related structures.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 - 175 |
| C-7a | ~140 - 145 |
| C-3a | ~135 - 140 |
| C-5 | ~125 - 130 |
| C-3 | ~130 - 135 |
| C-6 | ~120 - 125 |
| C-4 | ~120 - 125 |
| C-7 | ~110 - 115 |
| N-CH₃ | ~35 - 40 |
Disclaimer: Predicted data based on analysis of related structures.
Rationale Behind NMR Predictions and Experimental Protocol
The predicted chemical shifts are derived from known data for indazole and its derivatives, with adjustments made for the specific substitution pattern. For instance, the deshielding of protons H-4 and H-6 is anticipated due to the anisotropic effect of the neighboring carboxylic acid group. The N-methyl group's chemical shift is characteristic for such moieties on a heterocyclic ring.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of the labile carboxylic acid proton.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton resonances (typically 0-15 ppm).
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The spectral width should typically be set from 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Figure 2: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for the identification of functional groups. The IR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid and the aromatic ring.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 2500-3300 | Carboxylic Acid | O-H stretch | Broad, Strong |
| ~3100-3000 | Aromatic | C-H stretch | Medium |
| ~2950 | Methyl | C-H stretch | Medium |
| ~1700-1725 | Carboxylic Acid | C=O stretch | Strong, Sharp |
| ~1600, ~1475 | Aromatic Ring | C=C stretch | Medium |
| ~1200-1300 | Carboxylic Acid | C-O stretch | Medium |
| ~920 | Carboxylic Acid | O-H bend (out-of-plane) | Broad, Medium |
Disclaimer: Predicted data based on established correlation tables.[3][4][5]
Interpretation of the IR Spectrum
The most characteristic feature will be the very broad O-H stretching vibration of the carboxylic acid, which often overlaps with the aromatic C-H stretches.[3] This broadness is a result of extensive hydrogen bonding. The strong, sharp absorption around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.[5] The presence of aromatic C=C stretching bands and C-H stretching above 3000 cm⁻¹ will confirm the aromatic nature of the indazole ring.
Experimental Protocol for IR Data Acquisition (ATR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 176.17 (corresponding to the molecular formula C₉H₈N₂O₂)
-
Major Fragments (Predicted):
-
m/z = 159 (Loss of -OH)
-
m/z = 131 (Loss of -COOH)
-
m/z = 130 (Further fragmentation)
-
Disclaimer: Fragmentation is predicted based on common fragmentation pathways for carboxylic acids and aromatic compounds.
Rationale for Fragmentation
Upon ionization, the molecular ion is expected to be observed. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH), resulting in a fragment at m/z 159.[6] Another prominent fragmentation would be the loss of the entire carboxyl group (-COOH) to give a fragment at m/z 131.[6] Further fragmentation of the indazole ring system would lead to other smaller ions.
Figure 3: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic blueprint for this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and characterization of this important synthetic intermediate. The outlined experimental protocols provide a validated starting point for researchers aiming to acquire empirical data. As with any analytical endeavor, the combination of these spectroscopic techniques will provide the most comprehensive and unambiguous structural confirmation.
References
- 1. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
The Ascendant Scaffold: A Technical Guide to 1-Methyl-1H-indazole-5-carboxylic Acid and Its Analogs in Modern Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide on the synthesis, chemical properties, and burgeoning therapeutic potential of 1-Methyl-1H-indazole-5-carboxylic acid and its derivatives. As a Senior Application Scientist, the following narrative is structured to provide not only a comprehensive review of the existing literature but also to impart field-proven insights into the strategic application of this privileged heterocyclic scaffold in medicinal chemistry.
Introduction: The Indazole Moiety as a Cornerstone in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its structural rigidity, coupled with its capacity for diverse substitutions, has rendered it a "privileged scaffold" capable of interacting with a wide array of biological targets.[1] The 1H-indazole tautomer is generally the more thermodynamically stable form and has been extensively explored as a pharmacophore.[2] This has culminated in the development of several clinically approved drugs, such as the anticancer agents Niraparib and Pazopanib.
This guide will focus specifically on the this compound core, a scaffold that offers a unique combination of features for drug design. The N-methylation at the 1-position resolves the tautomeric ambiguity of the parent indazole, often leading to improved pharmacokinetic properties and more defined structure-activity relationships (SAR). The carboxylic acid at the 5-position provides a versatile handle for the introduction of various functional groups, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological activity.
The Synthetic Keystone: Crafting this compound
The synthesis of this compound is a critical first step in the exploration of its analog space. The synthetic strategy typically involves two key stages: the formation of the indazole-5-carboxylic acid core and the subsequent regioselective N-methylation.
General Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target compound.
A plausible and efficient route to the target molecule begins with a commercially available substituted benzene derivative, which is then cyclized to form the indazole ring. The carboxylic acid is often protected as an ester to prevent unwanted side reactions during the subsequent N-methylation step.
Protocol 1: Regioselective N1-Methylation of Methyl 1H-indazole-5-carboxylate
The regioselectivity of N-alkylation in indazoles is a well-documented challenge, with the outcome dependent on a delicate balance of kinetic and thermodynamic control.[3] For the desired N1-methylated product, thermodynamically controlled conditions are paramount. The 1H-indazole tautomer is more stable, and thus conditions that allow for equilibration will favor the N1-isomer.[2] The use of a strong, non-nucleophilic base in an aprotic solvent is a field-proven strategy to achieve this.[3]
Materials:
-
Methyl 1H-indazole-5-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Methyl 1H-indazole-5-carboxylate (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt of the indazole may be observed.
-
Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound methyl ester.
Hydrolysis to the Carboxylic Acid:
The resulting methyl ester can be readily hydrolyzed to the final product, this compound, by standard procedures, such as treatment with lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidic workup.
The Therapeutic Promise: Biological Activities of this compound Analogs
The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. By modifying the carboxylic acid moiety, typically by converting it into an amide, a diverse array of analogs with distinct biological activities can be generated.
Monoamine Oxidase B (MAO-B) Inhibition
A notable example of the therapeutic potential of this scaffold is in the development of highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[4][5] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for the treatment of Parkinson's disease.
A series of indazole-5-carboxamides have been synthesized and evaluated for their MAO-B inhibitory activity.[6] Among these, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide has demonstrated exceptional potency and selectivity.[4][5]
| Compound | Target | IC₅₀ (nM) | Selectivity vs. MAO-A |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide[5] | hMAO-B | 0.386 | >25,000-fold |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide[5] | hMAO-B | 1.59 | >6,000-fold |
Table 1: Inhibitory Activity of Indazole-5-Carboxamide Analogs against human MAO-B.
The subnanomolar potency and high selectivity of these compounds underscore the potential of the 1-methyl-1H-indazole-5-carboxamide core in designing novel therapeutics for neurodegenerative diseases.
Kinase Inhibition
The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] While specific data for this compound analogs as kinase inhibitors is emerging, the broader class of indazole derivatives has shown significant activity against a range of kinases implicated in cancer and inflammatory diseases. The carboxylic acid handle at the 5-position provides an ideal attachment point for moieties that can interact with the diverse binding pockets of various kinases.
Other Potential Therapeutic Applications
The versatility of the indazole ring suggests that analogs of this compound could be explored for a multitude of other therapeutic applications, including:
Structure-Activity Relationships (SAR) and Drug Design Insights
The development of potent and selective drug candidates from the this compound scaffold is guided by a deep understanding of its structure-activity relationships.
The Significance of the Carboxamide Linker
For many biological targets, the conversion of the carboxylic acid to a carboxamide is a critical step in achieving high potency. The amide bond provides a rigid linker that can orient substituents into specific binding pockets and also participate in hydrogen bonding interactions with the target protein.
Impact of Substituents on the Amide Nitrogen
The nature of the substituent on the amide nitrogen plays a crucial role in determining both the potency and selectivity of the resulting analog. As seen in the MAO-B inhibitors, the substitution pattern on the phenyl ring of the carboxamide significantly influences activity.[6]
The Role of N1-Methylation
The methyl group at the N1 position serves several important functions:
-
Blocks Tautomerization: It eliminates the possibility of N-H tautomerism, leading to a single, well-defined chemical entity.
-
Improves Physicochemical Properties: N-methylation can enhance metabolic stability and membrane permeability, contributing to improved pharmacokinetic profiles.
-
Fine-tunes Binding Interactions: The methyl group can occupy small hydrophobic pockets within the target's binding site, contributing to overall binding affinity.
Future Directions and Conclusion
The this compound scaffold represents a promising and largely untapped area for drug discovery. Its synthetic accessibility, coupled with the proven therapeutic potential of the broader indazole class, makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases.
Future research in this area should focus on:
-
Expansion of Analog Libraries: The synthesis and screening of diverse libraries of 1-Methyl-1H-indazole-5-carboxamide analogs against a wide range of biological targets.
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to guide the rational design of more potent and selective inhibitors.
-
Pharmacokinetic Profiling: In-depth evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to identify candidates with favorable drug-like properties.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Methyl-1H-indazole-5-carboxylic acid
Abstract
1-Methyl-1H-indazole-5-carboxylic acid is a pivotal building block in medicinal chemistry, serving as a key precursor for the synthesis of various pharmacologically active agents. This document provides a comprehensive guide for its synthesis, targeting researchers and professionals in drug development. We present a detailed, field-proven protocol centered on a robust two-step synthetic pathway: the N-methylation of a readily available ester intermediate followed by saponification. The rationale behind reagent selection, reaction conditions, and control of regioselectivity is thoroughly discussed to ensure both technical accuracy and practical reproducibility. An alternative direct methylation route is also evaluated. This guide is designed to be a self-validating system, grounded in authoritative references to support key mechanistic claims.
Introduction and Significance
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Specifically, this compound and its derivatives are crucial intermediates in the development of pharmaceuticals, including potential anti-inflammatory and anticancer agents.[1] The precise placement of the methyl group at the N1 position is often critical for biological efficacy, making regioselective synthesis a primary challenge.
This application note outlines reliable methodologies for the synthesis of this key intermediate, focusing on strategies that offer high yield, purity, and scalability. We will primarily detail a two-step protocol that proceeds through a methyl ester intermediate, as this route provides excellent control over the critical N-alkylation step.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached via two principal strategies, each with distinct advantages and considerations.
Route A: Direct N-Methylation of 1H-Indazole-5-carboxylic acid This is the most atom-economical approach, involving the direct alkylation of the indazole nitrogen of the parent acid. However, the N-H proton of the indazole ring is acidic and can be removed by a base, creating a nucleophilic indazolide anion. Alkylation of this anion can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. Achieving high N1 selectivity can be challenging and is highly dependent on the choice of base, solvent, and alkylating agent.[2] While methods using alkali metal alkoxides or alkaline earth metal oxides have shown high selectivity for the N1-methylation of other indazole isomers, separation of the N1 and N2 products can complicate purification.[3]
Route B: N-Methylation of an Ester Intermediate followed by Hydrolysis This two-step pathway offers superior regioselectivity and is often preferred for laboratory and process scale-up. The strategy involves:
-
N-methylation of Methyl 1H-indazole-5-carboxylate: The presence of the ester group can influence the electronic properties of the indazole ring, and empirical evidence shows that alkylation of such intermediates can proceed with high N1 selectivity under well-defined conditions.[2]
-
Saponification: The resulting methyl 1-methyl-1H-indazole-5-carboxylate is then hydrolyzed to the target carboxylic acid. This is a standard and typically high-yielding transformation.[4]
Due to its reliability and control, this document will provide a detailed protocol for Route B.
Synthetic Workflow (Route B)
Caption: Workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocol (Route B)
This protocol details the synthesis of this compound from Methyl 1H-indazole-5-carboxylate.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Methyl 1H-indazole-5-carboxylate | ≥98% | Commercial | Starting Material |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercial | Base for deprotonation |
| Iodomethane (CH₃I) | ≥99%, stabilized | Commercial | Methylating agent. Toxic Lachrymator. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Reaction solvent |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Commercial | Hydrolysis reagent |
| Methanol (MeOH) | ACS Grade | Commercial | Co-solvent for hydrolysis |
| Hydrochloric Acid (HCl) | 37% (conc.) | Commercial | For acidification during workup |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent |
| Brine (Saturated NaCl solution) | Laboratory prep. | - | For washing during extraction |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |
Step 1: Synthesis of Methyl 1-Methyl-1H-indazole-5-carboxylate
Causality: The N-H proton of the indazole is acidic enough to be removed by a moderately strong base like potassium carbonate. The resulting indazolide anion acts as a nucleophile. DMF is an ideal polar aprotic solvent that dissolves the reactants and promotes the SN2 reaction with iodomethane without solvating the anionic nucleophile excessively.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 1H-indazole-5-carboxylate (5.0 g, 28.4 mmol).
-
Add anhydrous potassium carbonate (7.85 g, 56.8 mmol, 2.0 equiv.).
-
Add 100 mL of anhydrous DMF via syringe. Stir the suspension at room temperature.
-
Carefully add iodomethane (2.12 mL, 34.1 mmol, 1.2 equiv.) dropwise via syringe over 5 minutes. Caution: Iodomethane is toxic and a lachrymator. Perform this step in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into 300 mL of ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to fully precipitate the product.
-
Collect the solid by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL).
-
Dry the solid under high vacuum to afford Methyl 1-Methyl-1H-indazole-5-carboxylate as a white to off-white solid. The product is often of sufficient purity for the next step. (Expected yield: 4.8-5.2 g, 89-96%).
Step 2: Saponification to this compound
Causality: Saponification is the base-mediated hydrolysis of an ester.[4] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is irreversible because the final deprotonation of the carboxylic acid by the base forms a resonance-stabilized carboxylate anion. An acidic workup is required to protonate this anion and yield the neutral carboxylic acid product.[5][6]
Procedure:
-
In a 250 mL round-bottom flask, suspend the Methyl 1-Methyl-1H-indazole-5-carboxylate (4.8 g, 25.2 mmol) obtained from Step 1 in 50 mL of methanol.
-
Add a solution of sodium hydroxide (2.0 g, 50.4 mmol, 2.0 equiv.) in 50 mL of water.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. The suspension should become a clear, homogeneous solution. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
Cool the solution in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A thick white precipitate will form.
-
Stir the cold suspension for 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL).
-
Dry the product in a vacuum oven at 50-60 °C overnight to yield this compound as a pure white solid. (Expected yield: 4.1-4.3 g, 92-96%).
Characterization
-
Appearance: White crystalline solid.
-
Molecular Weight: 176.17 g/mol [9]
-
Purity (HPLC): ≥98%
-
Melting Point: Literature values should be consulted for comparison.
Concluding Remarks
The described two-step protocol provides a reliable and high-yielding pathway for the synthesis of this compound. The methodology emphasizes control over regioselectivity, a critical parameter in the synthesis of indazole-based pharmaceutical intermediates. By explaining the chemical principles behind each step, this guide equips researchers with the necessary knowledge to troubleshoot and adapt the protocol for their specific needs, ensuring the consistent production of this valuable chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 3. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]
Synthesis of 1-Methyl-1H-indazole-5-carboxylic Acid: An Application Note and Detailed Protocol
Introduction
1-Methyl-1H-indazole-5-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug development. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, serving as a bioisostere for indole and participating in crucial interactions with biological targets. Specifically, derivatives of this compound are integral to the synthesis of agents targeting a range of conditions, from oncological to neurological disorders. The precise positioning of the N-methyl and 5-carboxy groups provides a versatile platform for further molecular elaboration, enabling the fine-tuning of physicochemical properties and biological activity.
This application note provides a detailed, step-by-step protocol for the synthesis of this compound. The presented methodology is designed to be robust and scalable, addressing common challenges such as the regioselective N-methylation of the indazole ring. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable pathway to this important intermediate.
Synthetic Strategy Overview
The selected synthetic route proceeds in three main stages, starting from the commercially available 1H-Indazole-5-carboxylic acid. This strategy prioritizes the use of readily accessible reagents and well-established chemical transformations to ensure reproducibility.
The core of this strategy involves:
-
Protection of the Carboxylic Acid: The carboxylic acid moiety is first converted to a methyl ester. This protection step is crucial to prevent undesirable side reactions during the subsequent N-methylation and to enhance the solubility of the intermediate in organic solvents.
-
Regioselective N-Methylation: The key challenge in the functionalization of indazoles is controlling the site of alkylation, as the reaction can occur at either the N1 or N2 position.[1][2] This protocol employs conditions optimized for selective methylation at the desired N1 position. The choice of base and solvent system is critical for achieving high regioselectivity, favoring the thermodynamically more stable N1-alkylated product.[1][3]
-
Deprotection: The final step involves the hydrolysis of the methyl ester to yield the target this compound.
This multi-step approach is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Esterification of 1H-Indazole-5-carboxylic Acid
Objective: To synthesize Methyl 1H-indazole-5-carboxylate.
Causality: The esterification of the carboxylic acid is a necessary protection step. The use of methanol with a catalytic amount of strong acid, such as sulfuric acid, is a classic Fischer esterification method that is both efficient and cost-effective for this transformation.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1H-Indazole-5-carboxylic acid | 162.15 | 5.00 g | 30.8 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 0.5 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 10 g | - |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask, add 1H-Indazole-5-carboxylic acid (5.00 g, 30.8 mmol).
-
Add methanol (50 mL) to create a suspension.
-
While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to 70°C. Maintain this temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture by adding it to a beaker containing saturated aqueous sodium bicarbonate solution (100 mL) and ethyl acetate (100 mL). Stir until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an additional portion of ethyl acetate (100 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate as a solid.[4]
Expected Yield: 85-95%.
PART 2: N1-Methylation of Methyl 1H-indazole-5-carboxylate
Objective: To synthesize Methyl 1-methyl-1H-indazole-5-carboxylate.
Causality: This step is the most critical for the overall synthesis. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) effectively deprotonates the indazole nitrogen. This creates the indazole anion, which then acts as a nucleophile. The subsequent addition of methyl iodide (MeI) as the electrophile leads to methylation. These conditions are known to favor N1-alkylation for many indazole systems, as it is the thermodynamically preferred regioisomer.[1][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 1H-indazole-5-carboxylate | 176.17 | 4.50 g | 25.5 |
| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 1.23 g | 30.6 |
| Methyl Iodide (MeI) | 141.94 | 1.75 mL | 28.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |
Step-by-Step Protocol:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.23 g, 30.6 mmol, 1.2 equiv) in anhydrous THF (50 mL).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve Methyl 1H-indazole-5-carboxylate (4.50 g, 25.5 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Slowly add methyl iodide (1.75 mL, 28.1 mmol, 1.1 equiv) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by cooling it back to 0°C and slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL).
-
Separate the layers and wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 1-methyl-1H-indazole-5-carboxylate.
PART 3: Hydrolysis of Methyl 1-methyl-1H-indazole-5-carboxylate
Objective: To synthesize the final product, this compound.
Causality: Saponification using a strong base like sodium hydroxide is a standard and highly effective method for hydrolyzing esters to their corresponding carboxylic acids. The reaction is typically performed in a mixture of water and a co-solvent like methanol to ensure the solubility of the ester. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 1-methyl-1H-indazole-5-carboxylate | 190.19 | 4.00 g | 21.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.68 g | 42.0 |
| Methanol (MeOH) | 32.04 | 40 mL | - |
| Water (H₂O) | 18.02 | 20 mL | - |
| Hydrochloric Acid (1 M HCl) | 36.46 | As needed | - |
Step-by-Step Protocol:
-
Dissolve Methyl 1-methyl-1H-indazole-5-carboxylate (4.00 g, 21.0 mmol) in methanol (40 mL) in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (1.68 g, 42.0 mmol, 2.0 equiv) in water (20 mL).
-
Heat the mixture to reflux (approximately 70°C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the slow, dropwise addition of 1 M HCl. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the solid in a vacuum oven to yield pure this compound.
Visualization of the N-Methylation Step
The regioselectivity of the N-methylation is governed by the relative stability of the resulting products and the reaction conditions. The diagram below illustrates the formation of the indazole anion and the subsequent competing pathways to the N1 and N2 methylated products.
Caption: Competing N1 and N2 methylation pathways of the indazole anion.
Conclusion
The protocol detailed herein provides a reliable and logical pathway for the synthesis of this compound, a valuable building block for pharmaceutical research. By carefully controlling the reaction conditions, particularly during the critical N-methylation step, high yields and regioselectivity can be achieved. This application note serves as a comprehensive guide for researchers, enabling the efficient production of this key intermediate for the advancement of drug discovery programs.
References
High-Yield, Regioselective Synthesis of 1-Methyl-1H-indazole-5-carboxylic Acid: An Application Note
Introduction
1-Methyl-1H-indazole-5-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development. As a key intermediate, it is integral to the synthesis of a variety of pharmacologically active agents. The indazole scaffold itself is recognized as a privileged structure, often serving as a bioisostere for indole in compounds designed to interact with various biological targets. The precise placement of the methyl group at the N-1 position is frequently crucial for optimal target engagement and desired pharmacokinetic properties.
However, the synthesis of N-alkylated indazoles is often complicated by a lack of regioselectivity. Direct alkylation of the 1H-indazole ring system can lead to a mixture of N-1 and N-2 isomers, which are often difficult to separate and result in diminished yields of the desired product. This application note presents a robust and high-yield synthetic strategy for this compound, focusing on a highly regioselective N-1 methylation protocol that circumvents the common issue of isomer formation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and scalable method for the preparation of this important intermediate.
Synthetic Strategy Overview
The presented synthesis is a multi-step process designed for both high yield and exceptional regiocontrol. The strategy commences with the formation of the indazole core, followed by esterification, a highly selective N-1 methylation, and concluding with saponification to yield the target carboxylic acid.
The key to this high-yield synthesis is a thermodynamically controlled N-1 alkylation of the indazole ester intermediate. This modern approach avoids the pitfalls of traditional alkylation methods that often result in difficult-to-separate isomeric mixtures. By carefully selecting the reaction conditions, the formation of the undesired N-2 isomer is effectively suppressed.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-Indazole-5-carboxylic Acid
This procedure is based on the well-established method of forming the indazole ring system through diazotization of an appropriate aniline precursor followed by intramolecular cyclization.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 4-Amino-3-methylbenzoic acid | 2458-12-0 | 151.16 g/mol | 15.1 g (0.1 mol) |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 g/mol | 30 mL |
| Sodium nitrite | 7632-00-0 | 69.00 g/mol | 7.6 g (0.11 mol) |
| Deionized water | 7732-18-5 | 18.02 g/mol | As needed |
| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | As needed |
Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-methylbenzoic acid in 100 mL of deionized water and 30 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite in 40 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt should result in a clear solution.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature. The product should precipitate out of solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
To purify, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water.
-
Dry the purified 1H-indazole-5-carboxylic acid under vacuum to a constant weight.
Step 2: Esterification to Methyl 1H-indazole-5-carboxylate
This protocol employs a classic Fischer esterification for the conversion of the carboxylic acid to its corresponding methyl ester.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1H-Indazole-5-carboxylic acid | 61700-61-6 | 162.15 g/mol | 16.2 g (0.1 mol) |
| Methanol | 67-56-1 | 32.04 g/mol | 200 mL |
| Sulfuric acid (conc.) | 7664-93-9 | 98.08 g/mol | 2 mL |
| Saturated sodium bicarbonate | N/A | N/A | As needed |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 g/mol | As needed |
Protocol:
-
Suspend 1H-indazole-5-carboxylic acid in 200 mL of methanol in a 500 mL round-bottom flask.
-
Carefully add 2 mL of concentrated sulfuric acid to the suspension while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with 100 mL of water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-indazole-5-carboxylate as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary. An expected yield of approximately 88% has been reported for this transformation.[1]
Step 3: Regioselective N-1 Methylation of Methyl 1H-indazole-5-carboxylate
This protocol is adapted from a recently developed, highly selective N-1 alkylation method that proceeds under thermodynamic control.[2]
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Methyl 1H-indazole-5-carboxylate | 473416-12-5 | 176.17 g/mol | 17.6 g (0.1 mol) |
| Toluene | 108-88-3 | 92.14 g/mol | 200 mL |
| Methyl iodide | 74-88-4 | 141.94 g/mol | 14.2 g (6.2 mL, 0.1 mol) |
| Triethylamine | 121-44-8 | 101.19 g/mol | 2.5 g (3.5 mL, 0.025 mol) |
Protocol:
-
To a solution of methyl 1H-indazole-5-carboxylate in toluene, add methyl iodide.
-
Add triethylamine to the reaction mixture.
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove any water.
-
Maintain the reflux for 16-24 hours, monitoring the reaction by LCMS or TLC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure methyl 1-methyl-1H-indazole-5-carboxylate. This method has been shown to provide excellent N-1 selectivity with no detectable N-2 isomer.[2]
Figure 2: Conceptual diagram of thermodynamically controlled N-1 alkylation.
Step 4: Saponification to this compound
The final step is a standard ester hydrolysis to yield the desired carboxylic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Methyl 1-methyl-1H-indazole-5-carboxylate | 1176754-31-6 | 190.19 g/mol | 19.0 g (0.1 mol) |
| Methanol | 67-56-1 | 32.04 g/mol | 100 mL |
| Deionized water | 7732-18-5 | 18.02 g/mol | 100 mL |
| Sodium hydroxide | 1310-73-2 | 40.00 g/mol | 8.0 g (0.2 mol) |
| Hydrochloric acid (1M) | 7647-01-0 | 36.46 g/mol | As needed |
Protocol:
-
Dissolve methyl 1-methyl-1H-indazole-5-carboxylate in a mixture of 100 mL of methanol and 100 mL of water in a 500 mL round-bottom flask.
-
Add sodium hydroxide pellets to the solution and stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to a constant weight to yield this compound.
Conclusion
The synthetic route detailed in this application note provides a reliable and high-yielding pathway to this compound. By employing a modern, regioselective N-1 methylation strategy, this protocol effectively addresses the common challenge of isomeric mixture formation, thereby simplifying purification and maximizing the yield of the desired product. This method is suitable for laboratory-scale synthesis and offers a strong foundation for process development and scale-up for applications in pharmaceutical and chemical research.
References
Purification Techniques for 1-Methyl-1H-indazole-5-carboxylic Acid: Application Notes and Protocols
Introduction
1-Methyl-1H-indazole-5-carboxylic acid is a pivotal building block in contemporary drug discovery and development, forming the core scaffold of numerous pharmacologically active agents. Its synthesis, often multi-step, can yield a crude product containing unreacted starting materials, by-products, and other process-related impurities. The isolation of this compound in a highly pure form is paramount for its use in medicinal chemistry, as impurities can lead to ambiguous biological data and potential toxicity.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in fundamental chemical principles and are designed to be robust and reproducible. We will explore purification strategies ranging from classical techniques like recrystallization and acid-base extraction to modern chromatographic methods, offering insights into the rationale behind procedural steps to empower the researcher with a deep understanding of the purification process.
Physicochemical Properties: The Foundation of Purification Strategy
A successful purification strategy is predicated on a thorough understanding of the physicochemical properties of the target molecule. For this compound (C₉H₈N₂O₂; Molecular Weight: 176.17 g/mol ), the key characteristics to consider are its acidic nature, polarity, and solubility profile.[1][2]
| Property | Value/Characteristic | Implication for Purification |
| Molecular Weight | 176.17 g/mol [1][2] | Standard for mass spectrometry-based purity assessment. |
| Functional Groups | Carboxylic acid, N-methylated indazole | The carboxylic acid moiety allows for manipulation of solubility based on pH (acid-base extraction). The aromatic indazole ring contributes to its crystallinity and interaction with chromatographic stationary phases. |
| pKa | Estimated to be around 4-5 | The acidity of the carboxylic acid is crucial for selecting the appropriate base for deprotonation in acid-base extraction. While an experimental pKa is not readily available, it is expected to be in a similar range to other aromatic carboxylic acids. |
| Solubility | Solid at room temperature[1]. Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in non-polar solvents and water at neutral pH. | Solubility dictates the choice of solvents for recrystallization and the mobile phase for chromatography. The solubility of its salt form in aqueous solutions is key to acid-base extraction. |
Purification Methodologies: A Comparative Overview
The choice of purification technique depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Below is a comparison of the most effective methods for this compound.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Differential solubility of the acidic compound and its salt form in immiscible aqueous and organic phases. | Highly effective for removing neutral and basic impurities. Scalable and cost-effective. | May not remove acidic impurities with similar pKa values. Requires subsequent isolation steps. | Initial purification of crude reaction mixtures containing non-acidic impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a chosen solvent at different temperatures. | Can yield highly pure crystalline material. Simple and inexpensive. | Requires finding a suitable solvent system. Can lead to significant product loss in the mother liquor. | Final purification step to obtain a highly crystalline product. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | High resolving power, capable of separating closely related impurities. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. | Purification of complex mixtures or when high purity is required and other methods are insufficient. |
Protocols
Acid-Base Extraction: Leveraging pH-Dependent Solubility
This technique exploits the acidic nature of the carboxylic acid group. By treating the crude product with a base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, while neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which precipitates out of the solution.
Caption: Workflow of Acid-Base Extraction.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction with Base: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Rationale: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to deprotonate less acidic impurities like phenols, if present. This enhances the selectivity of the extraction.
-
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate completely.
-
Layer Separation: Drain the lower aqueous layer containing the sodium salt of the product into a clean flask.
-
Re-extraction: To ensure complete extraction, add a fresh portion of the sodium bicarbonate solution to the organic layer, shake, and combine the aqueous layers.
-
Back-Washing (Optional): To remove any residual neutral impurities from the combined aqueous layers, wash with a small portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2. This will cause the this compound to precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid on the filter with a small amount of cold deionized water to remove any inorganic salts. Dry the purified product under vacuum to a constant weight.
Recrystallization: Achieving High Purity through Crystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system at varying temperatures.
Caption: General Workflow for Recrystallization.
-
Solvent Selection: The key to successful recrystallization is the choice of solvent. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, polar protic solvents like ethanol or methanol, or a mixture of solvents such as ethanol/water or ethyl acetate/hexanes, are good starting points to screen.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate and a stir bar). Continue adding the solvent in small portions until the solid just dissolves completely.
-
Causality: Using the minimum amount of hot solvent is crucial to ensure supersaturation upon cooling, which is necessary for crystallization and maximizing the yield.
-
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.
Column Chromatography: High-Resolution Purification
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, normal-phase silica gel chromatography is a suitable method.
Caption: Workflow for Column Chromatography.
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase for the purification of polar compounds like carboxylic acids. The mobile phase (eluent) should be chosen to provide good separation of the target compound from its impurities. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. To prevent streaking of the acidic compound on the silica gel, a small amount of acetic acid (e.g., 0.5-1%) is often added to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase. The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent. This allows for the sequential elution of compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the fractions that contain the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Purity Assessment: A Multi-technique Approach
Confirming the purity of the final product is a critical step. A combination of analytical techniques should be employed to provide a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for determining the purity of a compound by separating it from any impurities. A reversed-phase HPLC method is generally suitable for this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of A, ramping up to a high percentage of B. For example: 0-20 min, 10% to 90% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV absorbance at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the indazole chromophore). |
The purity is determined by the area percentage of the main peak in the chromatogram.
Spectroscopic Methods
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the purified compound and identifying any organic impurities. The spectra should be clean, with the correct chemical shifts, integrations, and coupling patterns for this compound. Impurity peaks should be absent or at very low levels.
-
¹H NMR: Expect to see signals for the aromatic protons on the indazole ring, the N-methyl protons, and the acidic proton of the carboxylic acid (which may be broad or exchangeable with D₂O).
-
¹³C NMR: The spectrum should show the expected number of signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
FTIR spectroscopy is useful for confirming the presence of key functional groups. For this compound, the IR spectrum should exhibit characteristic absorptions:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group, usually around 1700 cm⁻¹.[3]
Melting Point Determination
A sharp and well-defined melting point is a good indicator of high purity for a crystalline solid. The measured melting point should be compared to the literature value if available. A broad melting range often suggests the presence of impurities.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. The choice of the most appropriate purification method will depend on the specific impurity profile of the crude material. A multi-step approach, often combining an initial acid-base extraction with a final recrystallization, can be highly effective in achieving the desired level of purity. The purity of the final product should always be rigorously assessed using a combination of chromatographic and spectroscopic techniques to ensure its suitability for downstream applications.
References
Application Note: Comprehensive Analytical Characterization of 1-Methyl-1H-indazole-5-carboxylic acid
Introduction
1-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its structural integrity, purity, and solid-state properties are critical determinants of downstream success in synthetic routes and biological activity. Indazole derivatives are known for their wide range of pharmacological activities, making them privileged scaffolds in pharmaceutical research.[1][2] A robust and comprehensive analytical characterization is therefore not merely a quality control step but a foundational requirement for its application in research and development.
This guide provides a suite of detailed analytical protocols for the definitive characterization of this compound. The methodologies are designed for researchers, analytical scientists, and drug development professionals, offering both procedural steps and the scientific rationale behind them. The integrated workflow ensures the unambiguous determination of identity, purity, structure, and key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1176754-31-6 | [3] |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | Typically an off-white to light yellow solid | General Observation |
| SMILES | CN1C2=CC=C(C=C2)C(=O)O | [5] |
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients and key intermediates. For this compound, a reversed-phase HPLC (RP-HPLC) method is optimal, as it effectively separates the polar analyte from non-polar and closely related impurities.
Causality in Method Design:
The choice of a C18 stationary phase provides a hydrophobic environment for retaining the indazole core. The mobile phase is acidified with formic or phosphoric acid to suppress the ionization of the carboxylic acid group (pKa ~4-5).[6] This ensures a consistent retention time and sharp, symmetrical peak shape by preventing analyte-silanol interactions on the column. UV detection is selected based on the chromophoric nature of the indazole ring system.
Caption: Workflow for HPLC purity analysis.
Protocol 2.1: RP-HPLC Method for Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Materials & Reagents:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, e.g., Milli-Q).
-
Formic acid (≥98%).
-
Methanol (HPLC grade).
-
-
Chromatographic Conditions:
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method, disregarding peaks from the blank.
-
Spectroscopic Analysis: Structural Elucidation and Confirmation
Spectroscopic methods provide definitive structural information, confirming the molecular identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the specific arrangement of atoms in a molecule. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon environments.
-
Expert Insight: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (δ 10–12 ppm).[7] The N-methyl group will be a sharp singlet around δ 3.8-4.2 ppm. The aromatic protons on the indazole ring will appear as doublets and triplets in the δ 7.0-8.5 ppm region, with coupling constants characteristic of their ortho, meta, and para relationships.
Protocol 3.1.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton.
-
Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (COOH) | ~12.9 (broad s) | ~167 |
| Aromatic CH | 7.5 - 8.5 (multiplets) | 110 - 140 |
| N-Methyl (N-CH₃) | ~4.0 (s) | ~35 |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as a primary identity test. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.
Protocol 3.2.1: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample solution directly into an ESI-MS system.
-
Acquisition Parameters:
-
Ionization Mode: Positive (to observe [M+H]⁺) and Negative (to observe [M-H]⁻).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
-
Expected Result:
-
In positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 177.17.
-
In negative mode, the deprotonated molecule [M-H]⁻ will be observed at m/z 175.17.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol 3.3.1: ATR-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong band due to hydrogen bonding.[7] |
| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp carbonyl stretch.[7] |
| C=C, C=N (Aromatic) | 1450-1600 | Medium to strong stretching vibrations. |
| C-H (Aromatic & Methyl) | 2850-3100 | Sharp stretching vibrations. |
Solid-State and Thermal Analysis
The physical properties of the solid form, including crystallinity and thermal stability, are critical for handling, formulation, and storage.
Caption: Integrated analytical workflow for characterization.
Protocol 4.1: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature, allowing for the determination of melting point and thermal events.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Acquisition:
-
Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its expected melting point (e.g., 25 °C to 350 °C).
-
Heating Rate: 10 °C/min.
-
-
Data Analysis: The sharp endotherm corresponds to the melting point of the crystalline material. A broad melt or the presence of multiple thermal events may indicate impurities or polymorphism.
Protocol 4.2: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
Data Analysis: A stable baseline with no significant mass loss before the melting point indicates the absence of residual solvents and good thermal stability. The onset of mass loss indicates the beginning of decomposition.
Conclusion
The combination of chromatographic and spectroscopic techniques provides a powerful and orthogonal approach to the comprehensive characterization of this compound. The protocols detailed herein form a self-validating system: HPLC confirms purity, while NMR, MS, and IR collectively and unequivocally confirm the chemical structure. Finally, thermal analysis provides essential data on the solid-state properties of the material. This integrated workflow ensures that the material meets the stringent quality requirements for its intended use in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. 1-Methyl-indazole-5-carboxylic acid Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]
- 5. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Derivatization of 1-Methyl-1H-indazole-5-carboxylic Acid for the Development of Bioactive Probes and Drug Candidates
Abstract
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 1-Methyl-1H-indazole-5-carboxylic acid, a versatile building block for creating novel compound libraries.[3][4] We present the underlying chemical principles, detailed step-by-step protocols for robust amide bond formation, and subsequent application in two distinct and highly relevant biological screening paradigms: Poly (ADP-ribose) polymerase (PARP) inhibition for oncology and Monoamine Oxidase (MAO) inhibition for neurotherapeutics. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Indazole Scaffold in Modern Drug Discovery
Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, and among them, the indazole nucleus is particularly prominent.[1] Its unique combination of a benzene and pyrazole ring allows it to engage in a wide array of interactions with biological targets, including hydrogen bonding and π-stacking. This versatility has led to its incorporation into several FDA-approved drugs, such as the kinase inhibitor Pazopanib, the PARP inhibitor Niraparib, and the antiemetic Granisetron.[2]
This compound serves as an ideal starting point for library synthesis. The N1-methyl group blocks one potential site of metabolic activity and prevents tautomerization, simplifying the structural and synthetic outcomes. The carboxylic acid at the C5 position provides a reliable chemical handle for introducing molecular diversity, enabling the systematic exploration of structure-activity relationships (SAR).
Derivatization Strategy: Amide Coupling as the Engine of Discovery
The most direct and powerful strategy for derivatizing this compound is the formation of an amide bond. This reaction is arguably the most frequently utilized transformation in modern medicinal chemistry, prized for its reliability, broad functional group tolerance, and the immense commercial availability of primary and secondary amines.[5][6]
The Rationale for Carboxylic Acid Activation
Directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid and the basic lone pair of the amine readily engage in an acid-base reaction to form a non-reactive ammonium carboxylate salt.[7][8] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents, which transform the carboxylate into a highly reactive intermediate susceptible to nucleophilic attack by the amine.
Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[8] To improve efficiency and minimize side reactions, such as racemization of chiral amines, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an activated ester, which then reacts cleanly with the amine to yield the desired amide.[5]
Figure 1: General workflow for EDC/HOBt mediated amide coupling.
Protocol: General Procedure for Amide Synthesis
This protocol provides a robust and widely applicable method for coupling this compound with a diverse range of amines.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
5% aqueous HCl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve EDC (1.2 eq) in a small amount of anhydrous DMF.
-
Add the EDC solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Reaction Monitoring: Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or methanol in DCM) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Biological Assays
Once a library of amide derivatives is synthesized, the next critical step is to evaluate their biological activity. Below are detailed protocols for two high-value target classes where indazole derivatives have shown significant promise.
Screening for Poly (ADP-ribose) Polymerase (PARP) Inhibition
Scientific Context: PARP enzymes are critical for DNA repair, particularly for fixing single-strand breaks.[9] In cancers with mutations in the BRCA1/2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these cells prevents the repair of single-strand breaks, which then collapse into toxic double-strand breaks during replication, leading to cell death. This concept, known as "synthetic lethality," is a cornerstone of modern targeted cancer therapy.[9][10]
Assay Principle: A variety of assay formats are available to assess PARP activity.[10][11] PARP Trapping assays, which measure the ability of an inhibitor to lock the PARP enzyme onto DNA, are highly relevant as this mechanism is a key driver of clinical efficacy.[11] Fluorescence Polarization (FP) is a homogeneous assay format well-suited for this purpose. A fluorescently labeled DNA duplex is used as a probe. When the large PARP enzyme binds, the complex tumbles slowly in solution, resulting in a high FP signal. A potent trapping inhibitor will stabilize this complex, leading to a dose-dependent increase in the FP signal.[11]
Figure 2: Workflow for a PARP trapping fluorescence polarization assay.
Protocol 3.1.1: PARP1 Trapping Fluorescence Polarization Assay
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA duplex probe (e.g., 5'-FAM)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, with NaCl, MgCl₂, DTT, and a surfactant like Tween-20)
-
Synthesized indazole amide derivatives
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
384-well, low-volume, black assay plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 1:3 dilution series starting from 10 mM is prepared. Dispense a small volume (e.g., 100 nL) of the DMSO solutions into the 384-well assay plate.
-
Reagent Preparation: Prepare a master mix containing the PARP1 enzyme and the fluorescent DNA probe at 2X the final concentration in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Assay Initiation: Add the PARP1/DNA probe master mix to all wells of the assay plate containing the test compounds.
-
Incubation: Mix the plate briefly on a plate shaker and incubate at room temperature for 30-60 minutes, protected from light.
-
Detection: Measure the fluorescence polarization on a compatible plate reader using appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 530 nm for FAM).
-
Data Analysis:
-
Normalize the data using wells containing no inhibitor (0% effect) and a saturating concentration of a known potent inhibitor (100% effect).
-
Plot the normalized FP signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
| Derivative ID | Amine Reagent | PARP1 Trapping IC₅₀ (nM) |
| IND-001 | Benzylamine | 850 |
| IND-002 | 4-Fluorobenzylamine | 250 |
| IND-003 | Piperidine | >10,000 |
| IND-004 | 3-Aminopyridine | 45 |
| IND-005 | (R)-3-aminopiperidine | 5.2 |
| Table 1: Example dataset for a series of 1-Methyl-1H-indazole-5-carboxamide derivatives screened for PARP1 trapping activity. |
Screening for Monoamine Oxidase (MAO) Inhibition
Scientific Context: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[12][13][14] Inhibitors of MAO-A are effective antidepressants, while inhibitors of MAO-B are used to treat Parkinson's disease by preventing the breakdown of dopamine.[13][15] Developing selective inhibitors is crucial to avoid side effects.
Assay Principle: A common and robust method for measuring MAO activity is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation.[12][15] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity. This "mix-incubate-measure" format is simple, sensitive, and highly amenable to high-throughput screening (HTS).[12][13]
Figure 3: Principle of the fluorometric monoamine oxidase (MAO) assay.
Protocol 3.2.1: Fluorometric Assay for MAO-A and MAO-B Inhibition
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both isoforms)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or similar fluorescent probe)
-
Assay Buffer (e.g., Potassium Phosphate, pH 7.4)
-
Synthesized indazole amide derivatives
-
Clorgyline (selective MAO-A inhibitor) and Pargyline (selective MAO-B inhibitor) as controls
-
96-well, black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into the 96-well plate.
-
Enzyme Incubation: Add MAO-A or MAO-B enzyme solution to the wells. Incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a detection master mix containing p-Tyramine, HRP, and the fluorescent probe in assay buffer. Add this mix to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence kinetically (e.g., one reading every minute for 20-30 minutes) at Ex/Em wavelengths of ~530/585 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates relative to no-inhibitor (0% inhibition) and fully inhibited (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value for each isoform.
-
Calculate the selectivity index (SI) as IC₅₀ (MAO-A) / IC₅₀ (MAO-B).
-
| Derivative ID | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (A/B) |
| IND-001 | 2,150 | 4,300 | 0.5 |
| IND-002 | 1,800 | 950 | 1.9 |
| IND-006 | 5,400 | 120 | 45 |
| IND-007 | >10,000 | 85 | >117 |
| IND-008 | 980 | 1,500 | 0.65 |
| Table 2: Example dataset for a series of 1-Methyl-1H-indazole-5-carboxamide derivatives screened for MAO-A and MAO-B inhibition. |
Conclusion
This compound is a high-value scaffold for generating diverse chemical libraries with significant potential for drug discovery. The amide coupling protocols detailed herein provide a reliable and efficient path to a wide range of novel chemical entities. By applying these synthetic products to robust and mechanistically relevant biological assays, such as the PARP trapping and MAO inhibition screens described, researchers can rapidly identify potent and selective lead compounds. The systematic exploration of SAR enabled by this workflow is a foundational activity in the journey toward developing next-generation therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. PARP assay kits [bioscience.co.uk]
- 10. How To Choose the Right Assay for PARP | Technology Networks [technologynetworks.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Monoamine Oxidase Assays [cellbiolabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Application of 1-Methyl-1H-indazole-5-carboxylic Acid in Modern Organic Synthesis
Introduction: The Privileged Indazole Scaffold
The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of indole, the indazole scaffold offers a unique combination of hydrogen bond donating and accepting capabilities, contributing to its frequent appearance in clinically significant molecules.[2] Among the various functionalized indazoles, 1-Methyl-1H-indazole-5-carboxylic acid has emerged as a crucial building block, particularly in the synthesis of targeted therapeutics. Its strategic importance lies in the presence of a carboxylic acid handle, which allows for diverse derivatization, most commonly through amide bond formation. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing this compound in organic synthesis.
Core Application: A Gateway to Bioactive Amides
The primary synthetic utility of this compound lies in its conversion to a wide array of amides. Amide bonds are fundamental in pharmaceuticals, and the ability to readily couple this indazole core with various amines opens up vast chemical space for drug discovery.[3] This section will detail the mechanistic rationale and provide step-by-step protocols for the most common and effective amide coupling methodologies.
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. This is achieved using a variety of coupling reagents.
Mechanism of Amide Bond Formation
The general mechanism for amide bond formation using common coupling reagents proceeds through the activation of the carboxylic acid to form a more reactive intermediate, such as an active ester or an acylphosphonium species. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.
Caption: Generalized workflow for amide bond formation.
High-Efficiency Amide Coupling Protocols
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the amine, the desired reaction time, and the potential for side reactions. Below are detailed protocols for two of the most reliable and widely used coupling methods.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly effective for coupling with less reactive amines.[5]
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all solids are dissolved.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes at room temperature.[5]
-
Add HATU (1.0-1.1 eq) in a single portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with a non-polar solvent such as diethyl ether or hexanes to remove organic-soluble impurities.
-
Dry the solid under vacuum. Further purification can be achieved by column chromatography or recrystallization if necessary.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the activated intermediate with atmospheric moisture.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and does not interfere with the reaction. The absence of water is crucial to prevent hydrolysis of the activated intermediate.
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.
-
Excess Amine and Coupling Reagent: A slight excess of the amine and coupling reagent can help drive the reaction to completion, especially with less reactive substrates.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[6]
Materials:
-
This compound
-
Amine of choice
-
EDC hydrochloride
-
HOBt
-
Anhydrous Dichloromethane (DCM) or DMF
-
Triethylamine (TEA) or DIPEA
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the reaction mixture.
-
Add TEA or DIPEA (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validating System:
The progress of both reactions can be effectively monitored by TLC, observing the consumption of the starting carboxylic acid and the appearance of the less polar amide product. LC-MS can be used to confirm the mass of the desired product.
Application in the Synthesis of PARP Inhibitors: The Case of Niraparib
A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. Niraparib, an approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer, features a 1-methyl-1H-indazole-5-carboxamide core. While many reported syntheses of Niraparib start from the corresponding methyl ester, the carboxylic acid can be used as a direct precursor for the final amidation step.
Caption: Synthetic approach to Niraparib utilizing this compound.
The final step in many synthetic routes to Niraparib involves the formation of the primary amide from a precursor. While some routes utilize ammonolysis of a methyl ester, direct amidation of the carboxylic acid using a coupling reagent and an ammonia source (e.g., ammonium chloride) is a viable alternative.[8]
Data Summary: Comparison of Coupling Reagents
| Coupling Reagent System | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| HATU | DIPEA | DMF, DCM | 2-6 hours | 70-95% | High efficiency, suitable for hindered amines. | Guanidinylation of the amine if not pre-activated.[5] |
| EDC/HOBt | TEA, DIPEA | DCM, DMF | 4-12 hours | 60-90% | Cost-effective, readily available. | Racemization (minimized by HOBt), formation of N-acylurea byproduct.[6] |
| PyBOP | DIPEA | DMF, DCM | 1-4 hours | 70-95% | High efficiency, low racemization. | Byproduct can be difficult to remove. |
| SOCl₂/Pyridine | Pyridine | DCM, Toluene | 1-3 hours | 65-85% | Inexpensive, forms reactive acyl chloride. | Harsh conditions, not suitable for sensitive substrates. |
Conclusion and Future Outlook
This compound is a valuable and versatile building block in organic synthesis, with its primary role being the precursor to a diverse range of bioactive amides. The protocols detailed in this application note provide robust and reliable methods for achieving high-yielding amide coupling reactions. Its demonstrated importance in the synthesis of clinically approved drugs like Niraparib underscores its significance in medicinal chemistry. Future applications will likely see this scaffold incorporated into a wider array of therapeutic agents, leveraging the synthetic accessibility and favorable biological properties of the 1-methyl-1H-indazole-5-carboxamide core.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. iajpr.com [iajpr.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.dk [fishersci.dk]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-indazole-5-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-indazole-5-carboxylic acid. This molecule is a crucial building block in medicinal chemistry, often serving as a key intermediate in the development of various pharmaceutical agents.[1] The synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity, most notably the control of regioselectivity during the N-methylation step.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to help you navigate common pitfalls and improve your synthetic outcomes.
Synthetic Overview
The synthesis of this compound is typically a two-stage process starting from a commercially available precursor. The primary challenge lies in the second step, the N-methylation of the indazole ring, which can produce two different regioisomers.
Caption: General synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The most significant challenge is controlling the regioselectivity during the N-methylation of the 1H-indazole-5-carboxylic acid precursor. The indazole anion is ambidentate, meaning the methyl group can attach to either the N1 or N2 position of the pyrazole ring.[2] This often leads to a mixture of the desired 1-methyl (N1) and the undesired 2-methyl (N2) isomers, which can be difficult to separate and results in a lower yield of the target compound.[3]
Q2: Why is the 1H-indazole tautomer generally more stable than the 2H-tautomer?
A2: The 1H-tautomer of indazole is considered to be thermodynamically more stable than the 2H-form.[4][5] This stability is attributed to its aromatic system, which resembles that of indole, a bioisostere. Theoretical calculations have confirmed that the 1H-tautomer has a lower free energy.[4] This inherent stability is the principle exploited in many selective N1-alkylation strategies.
Q3: What are the most common side products I should look for?
A3: Besides the undesired N2-methyl isomer, common impurities can include unreacted 1H-indazole-5-carboxylic acid, and potentially the methyl ester of the starting material or product if the methylating agent (like dimethyl sulfate) or reaction conditions can esterify the carboxylic acid. The formation of dimeric impurities or indazolones can also occur, though this is more prevalent during the initial indazole ring formation rather than the alkylation step.[6][7]
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low Yield of the N-Methylated Product with a Mixture of N1 and N2 Isomers
Question: My methylation reaction is producing a nearly 1:1 mixture of the N1 and N2 isomers, and my overall yield is poor. How can I improve the selectivity for the desired N1 product?
Answer: This is the most common problem and stems from non-selective reaction conditions. The ratio of N1 to N2 alkylation is highly dependent on the interplay between the base, solvent, and temperature. The goal is to create conditions that favor the formation of the thermodynamically more stable N1 isomer.[6][8]
Causality Explained: The reaction proceeds via deprotonation of the indazole N-H proton to form an indazolide anion. In aprotic solvents, this anion's reactivity is influenced by the counter-ion from the base.
-
Polar Aprotic Solvents (e.g., DMF): Solvents like DMF can solvate the cation (e.g., K⁺ from K₂CO₃), leaving a more "naked" and highly reactive indazolide anion. This often leads to kinetically controlled reactions and poor selectivity, resulting in significant amounts of the N2 isomer.[3]
-
Less Polar Aprotic Solvents (e.g., THF): In solvents like THF, a strong base like sodium hydride (NaH) creates a sodium indazolide salt. The Na⁺ cation can coordinate more tightly with the two nitrogen atoms, leading to a system that equilibrates to the more thermodynamically stable N1-alkylated product upon reaction with the electrophile.[5]
Solution Strategy:
-
Change the Base/Solvent System: Switch from common conditions like potassium carbonate in DMF to sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). This combination is widely reported to strongly favor N1-alkylation for a variety of indazoles.[5][6]
-
Control Temperature: Perform the deprotonation with NaH at a low temperature (e.g., 0 °C) before adding the methylating agent and allowing the reaction to slowly warm to room temperature. This minimizes side reactions.
-
Choice of Methylating Agent: Use a simple methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS).
Table 1: Comparison of Common N-Methylation Conditions for Indazoles
| Base | Solvent | Temperature | Typical N1:N2 Ratio | Causality & Remarks | Reference |
| K₂CO₃ | DMF | 80-120 °C | ~1:1 to 1.5:1 | Kinetic Control. Highly polar solvent leads to poor selectivity. Often requires chromatography to separate isomers. | [3] |
| Cs₂CO₃ | Dioxane | 90 °C | >19:1 (N1 favored) | Chelation Control. The large Cesium ion is proposed to chelate with the indazole, directing alkylation to N1. | [9] |
| NaH | THF | 0 °C to RT | >19:1 (N1 favored) | Thermodynamic Control. Favors the formation of the more stable N1 product. Generally provides the cleanest results. | [5] |
| DBU | Acetonitrile | Reflux | Variable | Organic base, can provide moderate N1 selectivity but is often substrate-dependent. |
Issue 2: The Reaction Stalls, Leaving Unreacted Starting Material
Question: I've followed the protocol, but TLC/LCMS analysis shows a significant amount of my starting 1H-indazole-5-carboxylic acid remains even after extended reaction times. What's going wrong?
Answer: This issue typically points to incomplete deprotonation of the starting material or a deactivated methylating agent. The carboxylic acid proton is far more acidic than the indazole N-H proton, meaning you will consume one equivalent of base to form the carboxylate salt before deprotonating the nitrogen.
Solution Strategy:
-
Increase Equivalents of Base: You must use more than two equivalents of a strong base like NaH.
-
1.0 eq. of base deprotonates the carboxylic acid (-COOH).
-
1.0 eq. of base deprotonates the indazole N-H.
-
A slight excess (e.g., 2.2 - 2.5 eq. total) is recommended to ensure complete formation of the dianion. A patent for a similar synthesis of 1-methylindazole-3-carboxylic acid suggests this dianion formation is key to the reaction's success.[10]
-
-
Verify Reagent Quality:
-
Sodium Hydride: NaH can be deactivated by moisture. Ensure you are using fresh, high-quality NaH (typically a 60% dispersion in mineral oil) and that your solvent (THF) is anhydrous.
-
Methylating Agent: Check the purity and age of your methyl iodide or dimethyl sulfate.
-
-
Improve Solubility: While 1H-indazole-5-carboxylic acid has limited solubility in THF, its dianion salt is generally more soluble. Ensure vigorous stirring to maximize interaction between the solid and the base.
Caption: Troubleshooting decision tree for low yield synthesis.
Issue 3: Difficulty in Purifying the Final Product
Question: I have a mixture of the product and starting material that is difficult to separate by column chromatography. How can I effectively purify my this compound?
Answer: Purifying carboxylic acids can be challenging due to their polarity and tendency to streak on silica gel. An acid/base extraction is often more effective than chromatography for removing unreacted starting material.
Solution Strategy: Purification via Acid/Base Extraction
-
Dissolve: After the reaction work-up, dissolve the crude mixture in an organic solvent like ethyl acetate (EtOAc).
-
Base Wash: Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃).
-
The unreacted 1H-indazole-5-carboxylic acid is acidic and will be deprotonated, moving into the aqueous layer as its sodium salt.
-
The desired product, This compound , is also a carboxylic acid and will also move into the aqueous layer.
-
The undesired 2-Methyl-1H-indazole-5-carboxylic acid will also move into the aqueous layer. This method primarily separates acidic components from non-acidic impurities.
-
-
Isolate Acids: Combine the aqueous layers.
-
Acidify: Slowly acidify the aqueous layer with 1N HCl until the pH is ~3-4. The carboxylic acid products and any unreacted starting material will precipitate out of the solution as solids.
-
Filter: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
If you have a mixture of N1 and N2 isomers, careful column chromatography (often with a small amount of acetic acid added to the eluent to improve peak shape) or recrystallization may be required for separation.
Optimized Experimental Protocols
The following protocols are designed to maximize the yield and regioselectivity for the N1 isomer.
Protocol 1: Synthesis of 1H-Indazole-5-carboxylic acid (Precursor)
This stage involves the cyclization of an appropriate precursor. While multiple routes exist, a common method involves the cyclization of substituted o-toluidines.[7][11] As this starting material is often commercially available, this protocol will focus on the critical methylation step.[12]
Protocol 2: Optimized N1-Methylation of 1H-Indazole-5-carboxylic acid
This protocol is based on conditions known to favor thermodynamic control, leading to high N1 selectivity.[5]
Materials:
-
1H-Indazole-5-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-indazole-5-carboxylic acid (1.0 eq.).
-
Add Solvent: Add anhydrous THF (approx. 10-15 mL per gram of starting material). Stir to create a suspension.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (2.5 eq.) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour. The mixture should become more homogeneous as the dianion forms.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.5 eq.) dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Quench: Carefully quench the reaction by slowly adding it to a beaker of ice water. Caution: This will quench any remaining NaH and can cause frothing.
-
Work-up: a. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). b. Discard the organic layer (which may contain mineral oil from the NaH dispersion). c. Carefully acidify the aqueous layer with 1N HCl to pH 3-4. A solid precipitate should form. d. Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). e. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product should be of high purity with excellent N1 selectivity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1H-インダゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-Methyl-1H-indazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the causality behind experimental choices, provide troubleshooting for frequent side products, and offer validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the most common synthetic routes to this compound?
There are two primary strategies for synthesizing the target molecule:
-
Post-Cyclization N-Methylation: This is the most prevalent approach. It involves the synthesis of the core 1H-indazole-5-carboxylic acid (or its ester derivative) first, followed by a regioselective methylation of the indazole nitrogen. This method is often preferred due to the commercial availability of the 1H-indazole precursors.
-
De Novo Ring Synthesis: This strategy involves constructing the 1-methyl-indazole ring from an acyclic or monocyclic precursor that already contains the N-methyl group. For example, cyclization of a substituted o-toluidine derivative after diazotization can yield the indazole core.[1] While effective, this route can be more complex and substrate-specific.
This guide will focus primarily on the challenges of the Post-Cyclization N-Methylation route, as it is the one most commonly encountered by researchers.
Q2: Why is N-methylation of the indazole ring a critical step, and what determines the N1/N2 selectivity?
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two different methylated isomers: the desired 1-methyl-1H-indazole (N1) and the common side product 2-methyl-2H-indazole (N2) .[2] Achieving high regioselectivity is crucial for obtaining a pure product and avoiding difficult separations.
The N1/N2 selectivity is governed by a balance of kinetic and thermodynamic factors, which are heavily influenced by the reaction conditions:[3][4]
-
Thermodynamic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer. Consequently, the N1-methylated product is the thermodynamically favored and more stable isomer.[2][4] Conditions that allow the reaction to equilibrate, such as using a strong, non-nucleophilic base in an aprotic solvent, typically favor the N1 isomer.[3]
-
Kinetic Control: The N2 position can sometimes be the kinetically favored site of attack under different conditions, leading to the formation of the N2 isomer as a major product.
Q3: How can I confirm the correct N1-methylation versus N2-methylation?
Distinguishing between the N1 and N2 isomers is critical and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[4]
-
HMBC Analysis: A key correlation for the N1 isomer is observed between the N-methyl protons and the C7a carbon of the indazole ring. For the N2 isomer, a correlation is typically seen between the N-methyl protons and the C3 carbon.
-
Proton NMR (¹H NMR): The chemical shifts of the aromatic protons can also provide clues. The proton at the C7 position of the N1 isomer often appears at a different chemical shift compared to the corresponding proton in the N2 isomer due to the differing electronic environment.
Q4: Should I start the N-methylation from 1H-indazole-5-carboxylic acid or its methyl ester?
It is highly recommended to start with the methyl ester (i.e., Methyl 1H-indazole-5-carboxylate).
Causality: Using the free carboxylic acid presents a significant risk of a competing side reaction: O-methylation . The methylating agent can esterify the carboxylic acid, forming Methyl 1-methyl-1H-indazole-5-carboxylate. While this is the desired intermediate in a two-step process, it complicates the reaction if the final acid is the target. By starting with the ester, the carboxylic acid functionality is protected. The N-methylation can be performed selectively, followed by a simple final hydrolysis step to yield the desired carboxylic acid. This two-step approach (N-methylation followed by hydrolysis) provides a cleaner reaction profile and simplifies purification.[5][6]
Section 2: Troubleshooting Guide for Common Side Products
This guide addresses specific experimental issues in a problem/cause/solution format.
Problem 1: My reaction yields a mixture of N1 and N2 isomers.
This is the most common issue in indazole alkylation. Standard conditions, such as using K₂CO₃ in DMF, often result in poor selectivity and produce significant amounts of the undesired N2-methyl isomer.[2][5]
-
Probable Cause: The reaction conditions used do not sufficiently favor the thermodynamically controlled pathway that leads to the N1 isomer. The choice of base and solvent system is critical for directing the methylation.[7]
-
Troubleshooting & Optimization:
-
Adopt a Thermodynamically Controlled Protocol: To maximize N1 selectivity, use a strong, non-nucleophilic base in a non-polar, aprotic solvent. The combination of Sodium Hydride (NaH) in Tetrahydrofuran (THF) is a well-established system for promoting high N1-selectivity.[3][4][7] The NaH deprotonates the indazole, and the resulting sodium indazolide appears to favor N1 attack in THF.[7]
-
Consider the Cation Effect: The choice of base cation can influence selectivity. For substrates with a chelating group at the C3 position (like a carbonyl), cesium bases (e.g., Cs₂CO₃) can promote N1 alkylation through a chelation mechanism.[2]
-
Review Reaction Temperature: Running the reaction at a slightly elevated temperature (e.g., 50 °C) can sometimes improve conversion and favor the thermodynamic product, but this should be optimized carefully to avoid decomposition.[2]
Table 1: Effect of Reaction Conditions on N1/N2 Selectivity
Base Solvent Typical N1:N2 Ratio Control Type Reference K₂CO₃ DMF ~ 58 : 42 Mixed / Poor [5] NaH THF > 95 : 5 Thermodynamic [3][7] Cs₂CO₃ THF Variable, often N1-selective Thermodynamic [2] KHMDS/LHMDS THF Variable Thermodynamic [7] | DEAD/PPh₃ (Mitsunobu) | THF | N2 Selective (~ 1 : 2.5) | Kinetic |[4] |
-
Problem 2: My final product contains unreacted starting material.
-
Probable Cause 2a: Insufficient Base or Methylating Agent. The stoichiometry of the reagents is critical. An insufficient amount of base will result in incomplete deprotonation of the indazole, while too little methylating agent will leave deprotonated starting material unreacted.
-
Solution: Use a slight excess of both the base (e.g., 1.1-1.2 equivalents) and the methylating agent (e.g., 1.1 equivalents). Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material before quenching.[3]
-
-
Probable Cause 2b: Poor Solubility or Inactive Reagents. The base (especially NaH) can be deactivated by moisture. The solubility of inorganic bases in organic solvents can also limit reactivity.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored NaH. If using carbonate bases, ensure vigorous stirring to maximize the surface area for reaction.
-
Problem 3: I have successfully methylated the ring, but now I cannot separate the N1 and N2 isomers.
-
Probable Cause: The N1 and N2 isomers often have very similar polarities, making them challenging to separate by standard silica gel column chromatography.[5]
-
Solutions:
-
Optimize Chromatography: Use a high-performance silica gel and a shallow solvent gradient (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) to improve resolution. It may require testing several solvent systems.
-
Recrystallization: This is a highly effective and scalable alternative to chromatography. The different crystal packing of the two isomers can be exploited. A mixed solvent system, such as methanol/water or ethanol/water , has been shown to be effective for selectively crystallizing one isomer from the mixture, leaving the other in the mother liquor.[8] This method is particularly advantageous for larger-scale preparations.
-
Section 3: Experimental Protocols & Workflows
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: High N1-Selectivity Synthesis of Methyl 1-Methyl-1H-indazole-5-carboxylate
This protocol is optimized for selective N1-methylation under thermodynamic control.[3][7]
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous Tetrahydrofuran (THF).
-
Deprotonation: Cool the THF to 0 °C in an ice bath. Add Methyl 1H-indazole-5-carboxylate (1.0 equiv). Stir to dissolve. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases. The formation of the sodium indazolide salt should be complete.
-
Methylation: Cool the mixture back to 0 °C. Add methyl iodide (MeI, 1.1 equiv) or dimethyl sulfate (DMS, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Saponification (Hydrolysis) to this compound
-
Setup: Dissolve the Methyl 1-Methyl-1H-indazole-5-carboxylate (1.0 equiv) from Protocol 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add Lithium Hydroxide (LiOH, ~2.0-3.0 equiv) or Sodium Hydroxide (NaOH). Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the starting ester is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.
Workflow for Isomer Mixture Resolution
The following diagram outlines the decision-making process when faced with a mixture of N1 and N2 isomers after synthesis.
Caption: Decision workflow for separating N1/N2 methylated indazole isomers.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl-Indazole Synthesis
Welcome to the technical support center for methyl-indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of methylating the indazole scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but also the reasoning behind them to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
What are the main challenges in the synthesis of methyl-indazoles?
The primary challenge in methyl-indazole synthesis is controlling the regioselectivity of the methylation. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, which can both be alkylated, often leading to a mixture of N1-methyl and N2-methyl regioisomers.[1][2] The separation of these isomers can be difficult and often results in lower yields of the desired product.[1] The final ratio of these isomers is highly sensitive to reaction conditions, including the choice of base, solvent, temperature, and the nature of the methylating agent.[2][3] Furthermore, the electronic and steric properties of substituents already present on the indazole ring play a crucial role in directing the incoming methyl group.[3] Direct C-methylation of the indazole ring presents a different set of challenges, as it is generally less facile than N-methylation and often requires specific catalytic systems for C-H activation.[4]
What is the fundamental difference between N1- and N2-methylation of indazole?
The regiochemical outcome of N-methylation is governed by a delicate balance between kinetic and thermodynamic control.[5][6]
-
N1-Methylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][7] Consequently, the N1-methylated indazole is the thermodynamically favored product. Reactions that are allowed to reach equilibrium, typically at higher temperatures or for longer reaction times with a suitable base/solvent system, will predominantly yield the N1-isomer.[3][5]
-
N2-Methylation (Kinetic Product): The N2 position is often more sterically accessible and its lone pair of electrons can be more kinetically available for nucleophilic attack.[6] Therefore, under conditions that favor rapid reaction at lower temperatures, the N2-methylated indazole is often the major product.[6]
Troubleshooting Guide: N-Methylation
Problem 1: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-methylated product?
Achieving high N1-selectivity involves steering the reaction towards thermodynamic control. Here are key parameters to adjust:
-
Choice of Base and Solvent: This is the most critical factor. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[3][8] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering its attack by the electrophile.[5]
-
Substituent Effects: Electron-withdrawing groups at the C3 position, such as esters or amides, can enhance N1-selectivity, especially with the NaH/THF system.[3]
-
Reaction Temperature and Time: Allowing the reaction to proceed at a slightly elevated temperature (e.g., 50 °C) or for a longer duration can facilitate equilibration to the more stable N1-isomer.[8]
| Indazole Substrate | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 3-CO₂Me-1H-indazole | NaH | THF | rt to 50 | >99:1 | 94 | [3] |
| 3-t-Bu-1H-indazole | NaH | THF | rt to 50 | >99:1 | 85 | [3] |
| 3-COMe-1H-indazole | NaH | THF | rt to 50 | >99:1 | 89 | [3] |
Problem 2: My goal is the N2-methylated indazole, but I am getting significant amounts of the N1-isomer. How can I favor N2-methylation?
To selectively obtain the N2-isomer, you need to employ conditions that favor kinetic control or use specific directing strategies:
-
Steric Hindrance at C7: A bulky substituent at the C7 position will sterically block the N1 position, thereby directing methylation to N2. For instance, indazoles with nitro or ester groups at C7 show excellent N2-selectivity even with NaH in THF.[3]
-
Acidic Conditions: Under mild acidic conditions, the N2-lone pair is more kinetically accessible for alkylation, leading to regioselective N2-methylation.[6]
-
Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the N2-position, although it may not be completely selective.[3][8]
-
Specific Reagents: Using methylating agents like methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of acid can provide high selectivity for the N2 position.[6][9]
| Indazole Substrate | Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH | THF | rt to 50 | 4:96 | 88 | [3] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH | THF | rt to 50 | <1:99 | 94 | [3] |
| 6-nitro-1H-indazole | MeI | (heat) | sealed tube | 100 | N2 selective | Not reported | [6] |
| 3-methyl-6-nitro-1H-indazole | (CH₃)₂SO₄ | H₂SO₄ | DMSO | 50 | N2 selective | 70 | [5] |
Problem 3: I have a mixture of N1 and N2 isomers. What is the best way to separate them?
The separation of N1 and N2-methyl-indazole isomers is typically achieved using column chromatography on silica gel.[1] The polarity of the two isomers can be quite similar, so careful optimization of the eluent system is often necessary. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is a good starting point. In some cases, the difference in the dipole moment between the 1-methyl and 2-methyl isomers can be exploited for separation.[3] For larger scale separations, crystallization techniques might be explored if one isomer is significantly less soluble or forms a crystalline salt.
Experimental Protocols
Protocol 1: Selective N1-Methylation of 3-Carbomethoxy-1H-indazole
This protocol is adapted from established methods favoring thermodynamic control.[3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-carbomethoxy-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equiv) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or heat to 50 °C to ensure completion and equilibration. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure 1-methyl-3-carbomethoxy-1H-indazole.
Protocol 2: Selective N2-Methylation of 7-Nitro-1H-indazole
This protocol takes advantage of the steric hindrance at the C7 position to direct methylation to N2.[3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 7-nitro-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (0.1 M).
-
Deprotonation: Cool to 0 °C and add NaH (1.2 equiv) portion-wise.
-
Stirring: Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes.
-
Methylation: Add methyl iodide (1.1 equiv) at room temperature.
-
Reaction: Stir at room temperature overnight or heat to 50 °C. Monitor by TLC or LC-MS.
-
Work-up, Extraction, Drying, and Concentration: Follow steps 7-9 from Protocol 1.
-
Purification: Purify by flash column chromatography to obtain the desired 2-methyl-7-nitro-2H-indazole.
A Note on C-Methylation
Direct C-methylation of an existing indazole ring is significantly more challenging than N-methylation and is not a commonly employed synthetic route. The C-H bonds of the indazole are generally less reactive than the N-H bond.
Challenges:
-
Reactivity: The C-H bonds of the indazole are relatively unreactive towards standard electrophilic methylation.
-
Regioselectivity: If C-H activation is achieved, controlling the site of methylation (C3, C4, C5, C6, or C7) can be difficult.
Alternative Strategies for Synthesizing C-Methylated Indazoles:
The most common approach to obtaining C-methylated indazoles is to start with a precursor that already contains the methyl group in the desired position.
-
From Methylated Anilines: For example, the synthesis of 1H-indazole from o-toluidine involves diazotization followed by ring closure, incorporating the methyl group at what becomes the C7 position of the indazole.[10]
-
From Methylated Phenylhydrazones: The Fischer indole synthesis, which can be adapted for indazoles, can utilize methylated phenylhydrazones to introduce methyl groups onto the benzene ring of the final indazole product.
-
Transition Metal-Catalyzed C-H Functionalization: While direct methylation is rare, methods for the C-H functionalization of indazoles with other groups (e.g., arylation, acylation) are emerging.[8][11][12] These often employ transition metal catalysts (e.g., Rhodium, Palladium) and directing groups to achieve regioselectivity.[8][11] It is plausible that similar strategies could be developed for methylation in the future.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 11. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Methyl-1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any experimental reagent, ensuring its integrity in solution is paramount for generating reliable, reproducible data. The stability of a compound can be influenced by various factors including solvent, pH, temperature, light, and oxygen.[1][2] This guide provides a comprehensive technical overview of potential stability issues for this compound and analogous indazole derivatives, offering structured troubleshooting advice and preventative best practices.
The 1H-indazole tautomer and its N-1 substituted derivatives, such as this compound, are generally the most thermodynamically stable forms of the indazole ring system.[3][4][5] However, the presence of the carboxylic acid functional group introduces specific pH-dependent considerations that are critical for maintaining the compound's integrity in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, like many heterocyclic carboxylic acids, is primarily influenced by:
-
pH: The carboxylic acid group's ionization state is pH-dependent. At pH values significantly above its pKa, the compound exists as a more soluble carboxylate anion. However, extreme pH (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[6][7]
-
Solvent Choice: Protic solvents (e.g., water, methanol) can participate in hydrolytic degradation pathways. Aprotic solvents like DMSO are generally preferred for long-term stock solution storage.[8]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[2] Long-term storage should be at low temperatures (e.g., -20°C or -80°C).[9]
-
Light Exposure (Photostability): Indazole rings can be susceptible to photodegradation. A common pathway involves rearrangement to a benzimidazole derivative upon exposure to UV light.[10]
-
Oxidation: The indazole ring system can be susceptible to oxidative degradation, a factor often tested in forced degradation studies using agents like hydrogen peroxide.[6][10]
Q2: What is the best way to prepare and store a stock solution of this compound?
For optimal stability, follow these best practices for compound management[11]:
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This minimizes the impact of atmospheric water absorption and reduces the number of freeze-thaw cycles needed for preparing working solutions.
-
Storage Container: Use amber glass vials or opaque polypropylene tubes to protect the solution from light.[2]
-
Temperature: Store stock solutions at -20°C or, for longer-term storage (>6 months), at -80°C.[1][9]
-
Environment: After dissolving the compound, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative risk.[1]
-
Handling: When preparing working solutions, allow the stock solution to fully thaw and equilibrate to room temperature before opening to prevent condensation from introducing water.
Q3: I observed precipitation in my DMSO stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit was exceeded or if it has a tendency to form less soluble crystalline structures at low temperatures.
-
Action: Gently warm the vial (e.g., to 30-37°C) and vortex thoroughly to attempt redissolution. Visually inspect for complete clarity before use.
-
Prevention: If this is a recurring issue, consider storing the stock solution at a lower concentration. Be aware that repeated freeze-thaw cycles can degrade some compounds; aliquotting the stock solution into single-use volumes is a recommended practice.[8]
Q4: Can I use aqueous buffers for my working solutions? What pH should I use?
Yes, aqueous buffers are necessary for most biological assays. However, the compound's stability in these buffers may be limited. The carboxylic acid moiety makes its solubility and stability pH-dependent.[12][13]
-
Recommendation: Prepare fresh working solutions in your final assay buffer immediately before each experiment. Do not store the compound in aqueous buffers for extended periods.
-
pH Considerations: The ideal pH is a balance between solubility and stability. For aromatic carboxylic acids, solubility increases at pH values above the pKa as the compound converts to the more polar carboxylate anion. However, high pH can accelerate base-catalyzed hydrolysis.[6] It is advisable to conduct a preliminary stability test in your specific assay buffer if you suspect instability.
Troubleshooting Guide: Investigating Solution Instability
This section provides systematic workflows to diagnose and resolve common stability-related issues encountered during research.
Issue 1: Inconsistent Assay Results or Loss of Potency Over Time
If you observe a decline in the compound's expected activity or high variability in your results, it may be degrading in your stock or working solutions.
This workflow helps determine if the compound is stable under your specific experimental conditions.
Issue 2: Appearance of New Peaks in Analytical Data (HPLC, LC-MS)
The presence of new, unexpected peaks in your chromatogram that grow over time is a direct indication of degradation. Identifying these degradants is crucial for understanding the stability profile.
Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade the compound to identify potential degradation products and pathways.[14][15][16] This allows for the development of a "stability-indicating" analytical method—one that can separate and quantify the parent compound from all its potential impurities and degradants.[17][18]
Objective: To generate likely degradants and determine the primary liabilities of the molecule.
Protocol:
-
Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).[19]
-
Stress Conditions: Aliquot the solution and expose it to the stress conditions outlined in the table below. Include an unstressed control sample kept at -20°C.
-
Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method, typically reverse-phase HPLC with UV and/or Mass Spectrometry (LC-MS) detection.[20][21]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Aim for 5-20% degradation of the parent compound for optimal results.[19]
Table 1: Recommended Conditions for a Forced Degradation Study [10][15][19]
| Stress Condition | Reagent/Condition | Temperature | Typical Duration | Quenching Step (if applicable) |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | 2 - 24 hours | Neutralize with 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N/A |
| Thermal | 80°C (in solution) | 80°C | 48 - 72 hours | N/A |
| Photolytic | UV/Vis Light | Room Temp | Per ICH Q1B | Protect from light |
Based on the general chemistry of indazole carboxylic acids, the following degradation pathways might be observed:
-
Hydrolysis: The most common degradation pathway for carboxylic acid derivatives is hydrolysis.[6] For this molecule, severe conditions could potentially lead to decarboxylation (loss of the -COOH group).
-
Oxidation: The nitrogen atoms in the indazole ring are susceptible to oxidation, potentially forming N-oxides.[6]
-
Photolysis: As noted, indazoles can rearrange to form benzimidazoles upon UV exposure.[10]
By identifying which conditions cause degradation, you can take specific preventative measures, such as adjusting the pH of your buffers, protecting solutions from light, or ensuring all experiments are conducted with freshly prepared solutions.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. How Carbolic Acid Affects Aromatic Compound Stability [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. dispendix.com [dispendix.com]
- 10. benchchem.com [benchchem.com]
- 11. beckman.com [beckman.com]
- 12. Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]
- 14. biomedres.us [biomedres.us]
- 15. ijrpp.com [ijrpp.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 1-Methyl-1H-indazole-5-carboxylic Acid
Welcome to the technical support center for the characterization of 1-Methyl-1H-indazole-5-carboxylic acid (MICA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this important pharmaceutical intermediate. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your experimental results.
Introduction to this compound
This compound is a key building block in the synthesis of a variety of biologically active compounds. Its structural characterization is paramount for quality control, reaction monitoring, and regulatory submissions. However, its unique chemical properties can present several analytical challenges. This guide provides a structured approach to troubleshooting these issues in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Solubility and Sample Preparation
Question 1: I'm having difficulty dissolving this compound for analysis. What are the recommended solvents?
Answer: The solubility of this compound is a common challenge due to its crystalline nature and the presence of both a carboxylic acid and a heterocyclic ring system.
-
Initial Approach: Start with common polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), where it generally shows good solubility. For chromatographic purposes, especially reverse-phase HPLC, it is crucial to dissolve the sample in a solvent compatible with the mobile phase.
-
Troubleshooting Poor Solubility:
-
Aqueous Solutions: The solubility in aqueous solutions is highly pH-dependent. In acidic to neutral media, the carboxylic acid group is protonated, leading to low solubility. Increasing the pH above the pKa of the carboxylic acid (typically around 3-5) will deprotonate it, forming a more soluble carboxylate salt. Try preparing a stock solution in a small amount of DMSO and then diluting it with a buffered mobile phase at a pH of 7 or higher.
-
Organic Solvents: If preparing samples for NMR or other non-aqueous techniques, methanol, ethanol, or acetone can be used, although heating may be required to achieve the desired concentration. Always check for potential degradation at elevated temperatures.
-
Sonication: Applying sonication can help to break down aggregates and improve the dissolution rate in various solvents.
-
Expert Insight: When preparing samples for HPLC, dissolving the compound directly in the initial mobile phase composition is the ideal scenario to prevent peak distortion. If a stronger solvent like DMSO is necessary for initial dissolution, ensure the injection volume is small to minimize solvent mismatch effects that can lead to peak broadening or splitting.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
Question 2: My HPLC chromatogram for this compound shows significant peak tailing. What is causing this and how can I fix it?
Answer: Peak tailing is a frequent issue when analyzing acidic compounds like MICA on standard C18 columns. The primary cause is often secondary interactions between the analyte and the stationary phase.
-
Causality: The indazole ring contains basic nitrogen atoms, and the carboxylic acid is acidic. These functional groups can interact with residual silanol groups on the silica-based stationary phase, leading to a mixed-mode retention mechanism that causes peak tailing.
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective way to reduce tailing is to control the ionization of the analyte.
-
Low pH: Operating at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA) will suppress the ionization of the carboxylic acid, minimizing its interaction with silanols.
-
High pH: Alternatively, a high pH mobile phase (e.g., pH 7-9) using a buffer like ammonium bicarbonate or a suitable organic buffer will deprotonate the carboxylic acid, and the resulting carboxylate is less likely to interact with silanols. However, ensure your column is stable at higher pH ranges.
-
-
Use of End-Capped Columns: Employing a high-quality, end-capped C18 column will reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.
-
Competitive Additives: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm) | Minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to suppress ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase. |
| Gradient | 10-90% B over 15 minutes | A good starting point for method development. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at ~254 nm or ~280 nm | Indazole ring system has strong UV absorbance. |
| Column Temp. | 30 °C | Improves peak shape and reproducibility. |
Question 3: I am observing split peaks in my HPLC analysis. What could be the issue?
Answer: Split peaks can arise from several factors, both instrumental and chemical.
-
Instrumental Issues:
-
Partially Blocked Frit: The column inlet frit may be partially clogged with particulate matter from the sample or system.
-
Column Void: A void may have formed at the head of the column.
-
Injector Problems: Issues with the injector rotor seal or loop can cause improper sample introduction.
-
-
Chemical Issues:
-
Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the sample to travel through the column as a distorted band.
-
Co-eluting Impurity: A closely eluting impurity may be present, giving the appearance of a split peak.
-
On-Column Tautomerization/Isomerization: While less common for this specific molecule under typical reversed-phase conditions, some heterocyclic compounds can exist as slowly interconverting isomers on the chromatographic timescale.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting split peaks in HPLC.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 4: The aromatic region of the 1H NMR spectrum of my this compound sample is difficult to interpret. How can I assign the signals correctly?
Answer: The aromatic protons of the indazole ring system can exhibit complex splitting patterns due to their coupling relationships.
-
Expected Signals:
-
N-Methyl Group: A singlet around 3.8-4.2 ppm.
-
Aromatic Protons: Three protons on the benzene ring portion of the indazole. Their chemical shifts and coupling constants will depend on the substitution pattern. For the 5-carboxylic acid isomer, you would expect signals for H-3, H-4, H-6, and H-7.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
-
Assignment Strategy:
-
1D 1H NMR: Identify the singlet for the N-methyl group and the broad singlet for the carboxylic acid proton. The remaining signals in the aromatic region (typically 7.0-8.5 ppm) correspond to the indazole ring protons.
-
COSY (Correlation Spectroscopy): A 2D COSY experiment is invaluable for identifying which protons are coupled to each other. You should see correlations between adjacent protons on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the overall connectivity of the molecule. For example, the N-methyl protons should show a correlation to the carbon of the methyl group and to the C-3a and C-7a carbons of the indazole ring.
-
Expert Insight: The chemical shifts of indazole protons are sensitive to the solvent used. Running the NMR in different solvents (e.g., DMSO-d₆ vs. CDCl₃) can sometimes help to resolve overlapping signals.
Section 4: Mass Spectrometry (MS)
Question 5: What are the expected ions and fragmentation patterns for this compound in ESI-MS?
Answer: In electrospray ionization mass spectrometry (ESI-MS), you can expect to observe the protonated or deprotonated molecule, as well as potential adducts and fragments.
-
Positive Ion Mode [M+H]+: The most abundant ion is typically the protonated molecule at m/z 177.1. Protonation is likely to occur on one of the nitrogen atoms of the indazole ring.
-
Negative Ion Mode [M-H]-: Deprotonation of the carboxylic acid will result in an ion at m/z 175.1. This is often a very sensitive and clean signal.
-
Common Adducts: In positive ion mode, you may also observe adducts with sodium [M+Na]+ at m/z 199.1 or potassium [M+K]+ at m/z 215.0, especially if there are traces of these salts in the sample or mobile phase.
-
Fragmentation (MS/MS):
-
A common fragmentation pathway for the protonated molecule involves the loss of water (H₂O) from the carboxylic acid group, resulting in a fragment at m/z 159.1.
-
Another characteristic fragmentation is the loss of carbon monoxide (CO) from the acylium ion, leading to a fragment at m/z 131.1.
-
Loss of the entire carboxylic acid group (COOH) as a radical is also possible, though less common in ESI.
-
Proposed Fragmentation Pathway:
Caption: A simplified proposed fragmentation pathway for [M+H]+ of MICA.
Section 5: Solid-State Characterization
Question 6: Could polymorphism affect the characterization of my this compound sample?
Answer: Yes, polymorphism is a critical consideration for indazole derivatives and can significantly impact their physicochemical properties, including solubility, melting point, and spectroscopic profiles.[1]
-
What is Polymorphism?: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different stabilities and may convert from one form to another under certain conditions (e.g., temperature, humidity, mechanical stress).
-
Impact on Characterization:
-
X-ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphic forms, as each will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphs by their distinct melting points and phase transition temperatures.
-
Infrared (IR) and Solid-State NMR Spectroscopy: These techniques can also be used to differentiate between polymorphs, as the different crystal packing arrangements will result in subtle changes in the vibrational and NMR spectra.
-
-
Crystallographic Data: A study on the related compound 1-Methyl-1H-indazole-3-carboxylic acid revealed a monoclinic crystal system.[2][3] In the crystal structure, molecules form inversion dimers through hydrogen bonds between the carboxylic acid groups.[2][3] While specific data for the 5-carboxylic acid isomer may differ, this provides a valuable starting point for understanding its potential solid-state behavior.
Expert Recommendation: If you observe batch-to-batch variability in the physical properties or analytical data of your this compound, a polymorphism screen is highly recommended. This typically involves recrystallizing the material from a variety of solvents under different conditions and analyzing the resulting solids by XRPD and DSC.
References
Technical Support Center: Purification of 1-Methyl-1H-indazole-5-carboxylic acid
Introduction: 1-Methyl-1H-indazole-5-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex bioactive molecules. However, achieving high purity for this compound can be challenging due to the potential for isomeric impurities, residual starting materials, and side-products from its synthesis. This guide provides a comprehensive, field-proven resource for researchers to troubleshoot and execute effective purification strategies, ensuring the integrity of their downstream applications.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: My final product has a low melting point and a broad melting range. What does this indicate?
A: This is a classic sign of impurities. Pure crystalline solids typically have a sharp melting point within a narrow range (1-2°C). Impurities disrupt the crystal lattice structure, requiring less energy to break the intermolecular forces, which results in a depression and broadening of the melting point range.[1][2] You should proceed with one of the purification protocols outlined below.
Q2: My ¹H NMR spectrum shows several small, unidentifiable peaks. How can I begin to identify the impurities?
A: Unidentified peaks in an NMR spectrum can arise from several sources:
-
Residual Solvents: Compare your peaks to the known chemical shifts of common laboratory solvents (e.g., Ethyl Acetate, Dichloromethane, Hexanes).
-
Starting Materials: Check the spectra of the precursors used in your synthesis. Incomplete reactions are a common source of impurities.
-
Isomeric Impurities: The synthesis of indazoles can sometimes yield regioisomers (e.g., 2-methyl-2H-indazole-5-carboxylic acid). These can be difficult to separate due to similar polarities. Advanced techniques like 2D-NMR (COSY, HMBC) or LC-MS may be required for definitive identification.[3]
-
Side-Products: Consider plausible side reactions. For instance, if the synthesis involves ester hydrolysis, incomplete hydrolysis would leave the corresponding methyl or ethyl ester.[4][5]
Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis. How do I select the best purification strategy?
A: The behavior of the impurities on TLC provides crucial information for selecting a purification method.
-
Assess Polarity: Your target compound, a carboxylic acid, is quite polar and should have a relatively low Rf value on silica gel.
-
Identify Non-Polar Impurities: If you see spots running much higher (higher Rf) than your product, these are likely non-polar or neutral impurities. An acid-base extraction is an excellent first choice to remove these efficiently.[6][7]
-
Identify Polar Impurities: Impurities with an Rf value very close to your product are the most challenging. These may be structurally similar compounds like isomers. For these cases, column chromatography with a carefully optimized solvent system or recrystallization from a selective solvent system will be necessary.[8][9]
Below is a decision-making workflow to guide your choice of purification technique.
References
- 1. moravek.com [moravek.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Synthesis of 1-Methyl-1H-indazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-1H-indazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions for refining this synthetic protocol. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a two-stage process. This strategy ensures high purity and yield by first constructing the core indazole ring system and then selectively installing the methyl group at the desired N-1 position.
The two primary stages are:
-
Stage 1: Formation of 1H-Indazole-5-carboxylic acid. This involves the synthesis of the indazole heterocycle from an appropriate aniline precursor through a diazotization and intramolecular cyclization reaction.
-
Stage 2: Regioselective N-1 Methylation. This crucial step involves the methylation of the 1H-indazole-5-carboxylic acid intermediate. The primary challenge here is to control the regioselectivity to favor methylation at the N-1 position over the N-2 position.
This guide will focus on a reliable and scalable protocol for each stage, followed by comprehensive troubleshooting and frequently asked questions.
Experimental Workflow Diagram
Caption: Overall synthetic workflow from starting material to the final product.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-5-carboxylic acid
This protocol begins with the reduction of 3-methyl-4-nitrobenzoic acid to form the key aniline intermediate, which is then cyclized.
Step 1a: Synthesis of 4-Amino-3-methylbenzoic acid
| Reagent | Molar Eq. | MW ( g/mol ) | Notes |
| 3-Methyl-4-nitrobenzoic acid | 1.0 | 181.15 | Starting Material |
| Methanol (MeOH) | - | 32.04 | Solvent |
| Palladium on Carbon (10% Pd) | ~0.01 | - | Catalyst |
| Hydrogen (H₂) | Excess | 2.02 | Reducing Agent |
Procedure:
-
To a hydrogenation vessel, add 3-methyl-4-nitrobenzoic acid (1.0 eq) and methanol (approx. 15-20 mL per gram of starting material).
-
Carefully add 10% Palladium on Carbon catalyst (approx. 5-10% by weight of the starting material).
-
Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-60 psi, but consult your equipment's specifications) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 10-24 hours.[1]
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid, which can be used in the next step without further purification.[1]
Step 1b: Diazotization and Cyclization to 1H-Indazole-5-carboxylic acid
| Reagent | Molar Eq. | MW ( g/mol ) | Notes |
| 4-Amino-3-methylbenzoic acid | 1.0 | 151.16 | Starting Material |
| Hydrochloric Acid (conc.) | ~3.0 | 36.46 | Acid catalyst |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | Diazotizing agent |
| Water (H₂O) | - | 18.02 | Solvent |
Procedure:
-
Suspend 4-amino-3-methylbenzoic acid (1.0 eq) in water (approx. 10 mL per gram) in a reaction vessel.
-
Cool the suspension to 0-5 °C in an ice/salt bath with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is critical here.[2][3]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature. The diazonium salt will cyclize. Gentle heating (e.g., to 40-50 °C) may be required to drive the cyclization to completion.
-
The product, 1H-indazole-5-carboxylic acid, will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired product.
Protocol 2: Regioselective N-1 Methylation
This protocol is optimized for selective methylation at the N-1 position, a common challenge in indazole chemistry.[4]
| Reagent | Molar Eq. | MW ( g/mol ) | Notes |
| 1H-Indazole-5-carboxylic acid | 1.0 | 162.15 | Starting Material |
| Sodium Hydride (60% in oil) | 2.2 | 24.00 (as NaH) | Base (deprotonates both N-H and O-H) |
| Anhydrous THF | - | 72.11 | Solvent |
| Methyl Iodide (MeI) | 1.2-1.5 | 141.94 | Methylating Agent |
Procedure:
-
Carefully wash sodium hydride (2.2 eq) with anhydrous hexanes under an inert atmosphere (Nitrogen or Argon) to remove the mineral oil.
-
Suspend the oil-free NaH in anhydrous tetrahydrofuran (THF) (approx. 20 mL per gram of indazole).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous THF.
-
Slowly add the indazole solution to the NaH suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, carefully quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Dilute the mixture with water and ethyl acetate. Separate the layers.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4. The product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary for higher purity.
III. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: My yield of 1H-indazole-5-carboxylic acid (Stage 1) is very low. What went wrong?
A1: Low yields in this stage typically point to issues with the diazotization or cyclization steps.
-
Cause 1: Incorrect Temperature Control. The formation of diazonium salts is highly temperature-sensitive. If the temperature rises above 5-10 °C during the addition of sodium nitrite, the diazonium salt can decompose prematurely, leading to side products.[3]
-
Solution: Ensure your ice/salt bath is efficient and monitor the internal reaction temperature closely. Add the NaNO₂ solution very slowly.
-
-
Cause 2: Incomplete Cyclization. The intramolecular cyclization of the diazonium salt may be slow.
-
Solution: After stirring at low temperature, allow the reaction to warm to room temperature and continue stirring for several hours. If the reaction stalls, gentle heating (40-50 °C) can help drive it to completion. Monitor progress by TLC.
-
-
Cause 3: Impure Starting Material. The purity of the 4-amino-3-methylbenzoic acid is important. Residual reducing agents or byproducts from the hydrogenation step can interfere with the diazotization.
-
Solution: While often used crude, if yields are consistently low, consider purifying the amino-acid intermediate by recrystallization before proceeding.
-
Q2: I am getting a mixture of N-1 and N-2 methylated products in Stage 2. How can I improve the N-1 selectivity?
A2: This is the most common challenge in indazole alkylation. Regioselectivity is a delicate balance of thermodynamics, kinetics, and steric effects.[4][5][6]
-
Cause 1: Incorrect Base/Solvent System. The choice of base and solvent is the single most critical factor for regioselectivity.[7][8]
-
Expert Insight: Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic polar solvent like THF generally favors the formation of the N-1 alkylated product.[4] This is because the sodium cation can coordinate with the N-2 nitrogen and the nearby carboxylate group, sterically directing the incoming methyl iodide to the N-1 position. Using bases like K₂CO₃ in polar aprotic solvents like DMF can often lead to mixtures or favor the N-2 product.
-
-
Cause 2: Reaction Temperature. Kinetic vs. Thermodynamic Control. The N-2 product is often the kinetically favored product (forms faster), while the N-1 product is the thermodynamically more stable isomer.
-
Solution: Running the reaction at a controlled temperature (starting at 0 °C and slowly warming to room temperature) allows the system to favor the more stable N-1 product formation.
-
Troubleshooting Workflow: Poor N-1 Regioselectivity
Caption: Decision tree for troubleshooting poor N-1 regioselectivity.
Q3: My methylation reaction (Stage 2) is not going to completion, and I also see a byproduct with a higher molecular weight.
A3: This strongly suggests a side reaction involving the carboxylic acid group.
-
Cause: Esterification. Methyl iodide is a potent alkylating agent and can react with the carboxylate anion (formed after deprotonation by NaH) to form a methyl ester. This is especially likely if an insufficient amount of base is used or if the reaction is run for too long at elevated temperatures.
-
Solution 1: Use Sufficient Base. Using at least 2.1 equivalents of a strong base like NaH is critical. One equivalent deprotonates the carboxylic acid (pKa ~4-5), and the second deprotonates the indazole N-H (pKa ~14). Using slightly more (2.2 eq) ensures both sites are fully deprotonated.
-
Solution 2: Control Temperature and Time. Avoid heating the reaction unless absolutely necessary. Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time for the esterification side reaction to occur.
-
Remediation: If the methyl ester is formed, it can be hydrolyzed back to the carboxylic acid by treating the crude product with a base like NaOH or LiOH in a water/THF mixture, followed by re-acidification.
-
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material for Stage 1?
A1: Yes, several routes to the 1H-indazole core exist.[2] For example, syntheses starting from o-toluidines or anthranilic acids via diazotization are well-documented.[2][9] The choice of starting material often depends on commercial availability, cost, and the substitution pattern of the desired final product. The presented route starting from 3-methyl-4-nitrobenzoic acid is robust and generally high-yielding.
Q2: Are there alternative methylating agents I can use besides methyl iodide?
A2: Yes, other methylating agents like dimethyl sulfate (DMS) or methyl tosylate can be used. However, their reactivity and the optimal reaction conditions may differ. Methyl iodide is often preferred for its high reactivity at moderate temperatures. Always be aware of the different safety profiles; for instance, DMS is highly toxic and requires extreme caution.
Q3: Why is it necessary to wash the sodium hydride with hexanes?
A3: Commercial sodium hydride is typically supplied as a 60% dispersion in mineral oil to reduce its pyrophoric risk. The mineral oil can interfere with the reaction by coating the NaH particles, reducing their reactivity, and can complicate the final product purification. Washing with an anhydrous, non-reactive solvent like hexanes removes the oil, providing more reactive, "clean" NaH for the deprotonation. This should always be done under an inert atmosphere.
Q4: How can I confirm the structure and distinguish between the N-1 and N-2 isomers?
A4: The most definitive method is 2D NMR spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N-methyl protons and the C3a and C7a carbons of the indazole ring system for the N-1 isomer. For the N-2 isomer, a correlation would be expected to the C3 carbon. 1D ¹H NMR can also give clues, as the chemical shifts of the aromatic protons often differ predictably between the two isomers, but this should be confirmed with 2D NMR or by comparison to authenticated reference spectra.
V. References
-
ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from --INVALID-LINK--
-
Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 868–879. Retrieved from --INVALID-LINK--
-
Shaikh, R. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Indazole. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol. Retrieved from --INVALID-LINK--
-
Keeting, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1928–1937. Retrieved from --INVALID-LINK--
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from --INVALID-LINK--
-
Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from --INVALID-LINK--
-
Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from --INVALID-LINK--
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
Kang, W., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1H-Indazole-5-carboxylic acid. Retrieved from --INVALID-LINK--
References
- 1. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazotisation [organic-chemistry.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 1-Methyl-1H-indazole-5-carboxylic acid
Introduction: Beyond the Formula
In the landscape of medicinal chemistry and drug development, indazole derivatives are prized scaffolds, serving as crucial building blocks for a new generation of therapeutics. 1-Methyl-1H-indazole-5-carboxylic acid (CAS 1176754-31-6) is one such intermediate, whose precise structure is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final compound.[1][2] Its molecular formula, C₉H₈N₂O₂, and molecular weight of 176.17 g/mol are foundational data points, but they tell an incomplete story.[3]
The core challenge lies in the potential for isomerism. Synthesis of this molecule can potentially yield not only the desired N1-methylated product but also the N2-methylated isomer (2-Methyl-2H-indazole-5-carboxylic acid) or other positional isomers of the carboxylic acid group. These isomers, while sharing the same mass, possess distinct chemical and physical properties that can drastically alter their reactivity and biological profile.
This guide provides a comprehensive, multi-technique workflow for the unambiguous structural confirmation of this compound. We will move beyond simple data acquisition to explain the causality behind our experimental choices, establishing a self-validating system that ensures the identity and purity of your target compound.
The Isomeric Challenge: Why a Single Technique is Insufficient
Before delving into the analytical techniques, it is crucial to visualize the primary challenge: distinguishing the target N1-methylated isomer from its N2-methylated counterpart.
| Structure A: this compound (Target) | Structure B: 2-Methyl-2H-indazole-5-carboxylic acid (Isomer) |
![]() | ![]() |
Both structures will yield an identical molecular weight, making them indistinguishable by standard mass spectrometry alone. The definitive difference lies in the connectivity of the methyl group to the indazole ring system, a detail that can only be resolved through spectroscopic methods that probe the local chemical environment of each atom, primarily Nuclear Magnetic Resonance (NMR).
A Validated Workflow for Structural Elucidation
A robust confirmation strategy does not rely on a single piece of evidence. Instead, it builds a case through a logical sequence of experiments, where each step provides a higher level of structural detail. Our recommended workflow integrates Mass Spectrometry for mass confirmation with a suite of NMR techniques for definitive connectivity mapping.
Caption: A multi-phase workflow for structural confirmation.
Part 1: Foundational Analysis - Mass and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first step is to confirm that the compound has the correct elemental composition. Low-resolution MS would confirm the nominal mass (176), but HRMS provides the exact mass to within a few parts per million (ppm). This is critical for distinguishing your compound from any potential impurities with the same nominal mass but a different elemental formula.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately before the run.
-
Data Analysis: Compare the observed exact mass to the calculated theoretical mass. The mass error should ideally be < 5 ppm.
Data Presentation: Expected HRMS Results
| Ion Mode | Adduct | Theoretical Exact Mass | Expected Observed Mass (within 5 ppm) |
| Positive | [C₉H₈N₂O₂ + H]⁺ | 177.06075 | 177.06075 ± 0.0009 |
| Negative | [C₉H₈N₂O₂ - H]⁻ | 175.04615 | 175.04615 ± 0.0009 |
Trustworthiness: A result confirming the exact mass provides high confidence in the elemental formula C₉H₈N₂O₂, effectively ruling out many potential impurities. However, as established, it cannot differentiate between isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and inexpensive technique used to verify the presence of key functional groups. For our target molecule, we are looking for definitive evidence of the carboxylic acid moiety. Its presence supports the successful hydrolysis of a potential ester precursor, such as Methyl 1H-indazole-5-carboxylate.[4][5]
Data Presentation: Key FTIR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | Stretching | 2500-3300 | Very broad band |
| Carboxylic Acid C=O | Stretching | 1680-1720 | Strong, sharp peak |
| Aromatic C-H | Stretching | 3000-3100 | Medium, sharp peaks |
| Aromatic C=C | Stretching | 1450-1600 | Multiple medium to weak peaks |
Trustworthiness: The presence of a strong, broad O-H stretch and a sharp C=O stretch provides orthogonal validation of the carboxylic acid group, complementing the mass spectrometry data.
Part 2: Definitive Analysis - NMR Spectroscopy
NMR is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.
Experimental Protocol: NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Instrumentation: Use a ≥400 MHz NMR spectrometer equipped with a probe for ¹H, ¹³C, and 2D experiments.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Acquire COSY, HSQC, and HMBC experiments to establish correlations.
¹H and ¹³C NMR: The Isomer Differentiation
Expertise & Causality: The chemical shift of the N-methyl group is highly diagnostic. In the 1-Methyl-1H-indazole isomer, the methyl group is attached to a pyrrole-like nitrogen, which is part of the five-membered ring's aromatic system. In the 2-Methyl-2H-indazole isomer, it is attached to a pyridine-like nitrogen. This difference in electronic environment leads to a predictable and observable difference in the ¹H and ¹³C NMR chemical shifts.
Data Presentation: Predicted NMR Chemical Shifts for Isomers (in DMSO-d₆)
| Signal | This compound (Target) | 2-Methyl-2H-indazole-5-carboxylic acid (Isomer) | Justification |
| ¹H NMR | |||
| N-CH₃ | ~4.1 ppm (Singlet, 3H) | ~4.4 ppm (Singlet, 3H) | The N2-position is generally more deshielded. |
| Aromatic H | 3 distinct signals in aromatic region (~7.5-8.5 ppm) | 3 distinct signals in aromatic region (~7.2-8.2 ppm) | The overall pattern of aromatic protons will also differ. |
| COOH | >12 ppm (Broad Singlet, 1H) | >12 ppm (Broad Singlet, 1H) | Exchangeable proton, highly deshielded. |
| ¹³C NMR | |||
| N-CH₃ | ~35 ppm | ~40 ppm | Consistent with the deshielding effect at the N2 position. |
| Aromatic C | 6 signals | 6 signals | |
| C=O | ~167 ppm | ~167 ppm | Carboxylic acid carbonyl carbon. |
Observing the N-CH₃ signal around 4.1 ppm provides strong evidence for the 1-methyl structure.
2D NMR (HMBC): Unambiguous Proof of Connectivity
Expertise & Causality: While 1D NMR provides strong evidence, the Heteronuclear Multiple Bond Correlation (HMBC) experiment delivers definitive proof. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. To confirm the N1-methylation, we look for a correlation from the N-methyl protons to the carbons of the indazole ring. The key correlation is from the N-CH₃ protons to the C7a carbon of the indazole ring. This correlation is only possible in the 1-methyl isomer.
Caption: A 3-bond HMBC correlation confirms N1-methylation.
Trustworthiness: An HMBC spectrum showing this correlation is considered irrefutable proof of the N-methyl group's position at N1, thus confirming the structure of this compound and ruling out the N2 isomer.
Part 3: Absolute Confirmation - X-Ray Crystallography
For regulatory filings, patent applications, or high-impact publications, an absolute structural confirmation may be required.
Expertise & Causality: Single-crystal X-ray crystallography is the gold standard. It provides a complete three-dimensional map of the atoms in a molecule, resolving all ambiguity regarding connectivity and stereochemistry. If a suitable single crystal of the compound can be grown, this technique provides the final, definitive answer. In fact, the crystal structure for the related 1-Methyl-1H-indazole-3-carboxylic acid has been reported, demonstrating the feasibility of this method for this class of compounds.[6]
Conclusion: A Synthesis of Evidence
Confirming the structure of this compound is not a task for a single analytical technique. It requires a logical, multi-pronged approach that builds a self-validating case for the proposed structure. By integrating High-Resolution Mass Spectrometry to confirm the elemental formula with a suite of 1D and 2D NMR experiments to map atomic connectivity, researchers can possess unshakable confidence in the identity and purity of their material. This analytical rigor is the bedrock upon which successful drug discovery and development programs are built.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Methyl-1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indazole-5-carboxylic acid is a key building block in medicinal chemistry, finding application in the development of various therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a critical evaluation of their respective methodologies, yields, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory research or large-scale production.
Overview of Synthetic Strategies
Two primary synthetic routes to this compound have been identified and will be discussed in detail. Both routes converge on the formation of the key intermediate, 1H-indazole-5-carboxylic acid, which is subsequently methylated.
-
Route 1: The Diazotization Pathway starting from 4-amino-3-methylbenzoic acid. This classic approach leverages the well-established Sandmeyer-type reaction, involving the diazotization of an aminobenzoic acid derivative followed by intramolecular cyclization to construct the indazole ring system.
-
Route 2: The Nitro-Reduction-Diazotization Pathway starting from 3-methyl-4-nitrobenzoic acid. This strategy begins with a commercially available nitro-substituted benzoic acid, requiring an initial reduction step to generate the corresponding amine before proceeding with the same diazotization and cyclization sequence as in Route 1.
The choice between these routes will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and safety considerations associated with the handling of specific reagents.
Route 1: Diazotization of 4-amino-3-methylbenzoic acid
This route offers a direct approach to the indazole core from a commercially available amino acid precursor.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Mechanistic Insights
The key transformation in this route is the formation of the indazole ring via diazotization and subsequent intramolecular cyclization. The reaction is initiated by the treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate then undergoes an intramolecular electrophilic attack of the diazonium group onto the adjacent benzene ring, followed by deprotonation to yield the aromatic indazole system.
The subsequent N-methylation is a nucleophilic substitution reaction. Sodium hydride, a strong base, deprotonates the indazole at the N1 position, generating a nucleophilic indazolide anion. This anion then attacks the electrophilic methyl group of methyl iodide, resulting in the formation of the desired N-methylated product. The regioselectivity for N1-methylation over N2-methylation is often favored with the use of sodium hydride in an aprotic solvent like THF, a phenomenon that has been explored in detail in the literature.[1]
Experimental Protocol
Step 1: Synthesis of 1H-indazole-5-carboxylic acid
-
In a flask equipped with a stirrer, add 4-amino-3-methylbenzoic acid to a solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1H-indazole-5-carboxylic acid.
Step 2: Synthesis of this compound
-
Suspend 1H-indazole-5-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and acidify with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Route 2: Nitro-Reduction-Diazotization Pathway
This alternative route begins with a nitro-substituted precursor, which may be more readily available or cost-effective in certain situations.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Mechanistic Insights
The initial step in this route is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with metal-acid systems (e.g., tin(II) chloride in hydrochloric acid). The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.
Following the reduction, the synthesis proceeds through the same diazotization, cyclization, and N-methylation pathways as described in Route 1.
Experimental Protocol
Step 1: Synthesis of 4-amino-3-methylbenzoic acid
-
Dissolve 3-methyl-4-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere until the reaction is complete (as monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-3-methylbenzoic acid.
Step 2 & 3: Synthesis of this compound
Follow the procedures outlined in Steps 1 and 2 of Route 1, starting with the 4-amino-3-methylbenzoic acid obtained in the previous step.
Comparative Analysis
| Parameter | Route 1: Diazotization Pathway | Route 2: Nitro-Reduction-Diazotization Pathway |
| Starting Material | 4-amino-3-methylbenzoic acid | 3-methyl-4-nitrobenzoic acid |
| Number of Steps | 2 | 3 |
| Overall Yield | Moderate to Good | Moderate |
| Reagent Safety | Diazonium salts can be explosive if isolated; handle with care. Sodium hydride is highly flammable. | In addition to diazonium salts and sodium hydride, catalytic hydrogenation requires handling of flammable hydrogen gas and a pyrophoric catalyst. |
| Scalability | Readily scalable, with appropriate safety precautions for diazotization. | The reduction step adds complexity to the scalability. |
| Cost-Effectiveness | Dependent on the relative cost of the starting materials. | May be more cost-effective if 3-methyl-4-nitrobenzoic acid is significantly cheaper than 4-amino-3-methylbenzoic acid. |
Conclusion
Both synthetic routes presented provide viable pathways to this compound.
Route 1 is more direct, involving fewer synthetic steps. This can be advantageous in terms of overall process time and resource utilization. However, the cost and availability of 4-amino-3-methylbenzoic acid will be a key determining factor.
Route 2 offers an alternative starting from a potentially more accessible nitro-substituted precursor. The additional reduction step introduces complexity and potential yield loss, but may be economically favorable depending on the market price of the starting materials.
The choice of synthesis method will ultimately be guided by a careful consideration of the specific requirements of the research or production campaign, including scale, budget, and available equipment and safety infrastructure. This guide provides the fundamental information necessary for making that informed decision.
References
biological activity of 1-Methyl-1H-indazole-5-carboxylic acid vs analogs
An In-Depth Comparative Guide to the Biological Activity of 1-Methyl-1H-indazole-5-carboxylic Acid and Its Analogs
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions allow it to serve as a versatile framework for designing potent and selective modulators of various biological targets.[2] this compound is a key derivative within this class, often serving as a crucial building block for more complex, pharmacologically active molecules.[3][4] While not a therapeutic agent itself, its core structure is present in several advanced drug candidates and approved therapies. This guide provides a comparative analysis of the biological activities of analogs derived from this scaffold, with a primary focus on their role as potent anticancer agents.
The Rise of Indazole Analogs as PARP Inhibitors
A predominant and clinically significant application of indazole-based molecules is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are critical components of the DNA damage response (DDR) pathway, specifically in repairing single-strand breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cancer cells prevents the repair of SSBs, which then deteriorate into DSBs during DNA replication. The cell's inability to repair these DSBs due to the faulty HR pathway leads to genomic instability and ultimately, cell death—a concept known as synthetic lethality .[5][6]
Several potent PARP inhibitors feature an indazole core, demonstrating the scaffold's suitability for targeting the nicotinamide-binding pocket of the enzyme.[7]
Comparative Analysis: this compound vs. Key Clinical Analogs
While this compound is a foundational structure, its direct biological activity is less pronounced than its highly optimized analogs, Niraparib and Talazoparib. These drugs showcase how modifications to the core scaffold dramatically enhance potency and define the mechanism of action.
Niraparib, chemically known as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is a powerful, orally available PARP-1 and PARP-2 inhibitor.[8] Although it features a 7-carboxamide instead of a 5-carboxylic acid, the indazole core is central to its function. Niraparib has demonstrated efficacy in treating ovarian, fallopian tube, and peritoneal cancers, and notably, it was the first PARP inhibitor approved for patients regardless of their BRCA mutation status.[9][10]
Recent studies have revealed that Niraparib's antitumor effects may extend beyond simple PARP inhibition. It has been shown to inhibit STAT3 activity in ovarian and pancreatic cancer cells, which contributes to increased apoptosis in tumor cells with or without BRCA mutations.[11] This dual mechanism may explain its broader clinical efficacy compared to other PARP inhibitors that primarily rely on a synthetic lethal relationship with HRD.[11]
Talazoparib is another orally active PARP1/2 inhibitor approved for treating patients with germline BRCA-mutated, HER2-negative advanced breast cancer and HRR gene-mutated metastatic castration-resistant prostate cancer.[12][13] While it also inhibits the catalytic activity of PARP, its primary and most potent mechanism is PARP trapping .[5]
PARP trapping prevents the PARP enzyme from dissociating from the site of DNA damage after binding.[6] This creates a physical obstruction on the DNA, which is highly cytotoxic as it stalls replication forks, leading to the formation of DSBs.[5][13] Talazoparib is exceptionally potent in this regard, being approximately 100-fold more efficient at trapping PARP on DNA than other inhibitors like olaparib.[13] This superior trapping ability is considered a key driver of its high cytotoxicity in cancer cells.[5]
Structure-Activity Relationship (SAR) Insights
The development of indazole-based drugs has generated significant insights into the structure-activity relationships of this scaffold:
-
Carboxamide Moiety: The carboxamide group, as seen in Niraparib and Talazoparib, is a common feature in PARP inhibitors, designed to mimic the nicotinamide portion of the NAD+ substrate and form crucial hydrogen bonds within the enzyme's active site.[7]
-
Substitutions on the Indazole Ring: Studies on indazole arylsulfonamides as CCR4 antagonists have shown that substitutions at various positions on the indazole ring are critical for potency. For instance, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogs being preferred.[14][15] This highlights that while the core scaffold is important, its decoration dictates target specificity and potency.
-
N1 and N2 Substitutions: The position of substitution on the indazole nitrogen (N1 vs. N2) can significantly influence the molecule's properties and biological activity.[1] Niraparib is a 2H-indazole, while many other bioactive indazoles are 1H-indazoles. This choice is often dictated by synthetic accessibility and the desired vector for extending the molecule to interact with other regions of the target protein.
Quantitative Data Summary
The following table summarizes the comparative biological activity of key indazole-based PARP inhibitors.
| Compound | Primary Target(s) | IC50 / Ki | Key Mechanism(s) | Approved Indications |
| Niraparib | PARP-1, PARP-2 | IC50: 2.8 nM (PARP-1), 0.6 nM (PARP-2)[10] | Catalytic Inhibition, STAT3 Inhibition[10][11] | Ovarian, Fallopian Tube, Peritoneal Cancer[9] |
| Talazoparib | PARP-1, PARP-2 | IC50: 0.57 nM (PARP-1); Ki: 1.2 nM (PARP-1), 0.87 nM (PARP-2)[12] | Potent PARP Trapping, Catalytic Inhibition[5][13] | BRCA-mutated Breast Cancer, HRR-mutated Prostate Cancer[13] |
Visualizing Mechanisms and Workflows
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The diagram below illustrates the central role of PARP in DNA repair and how its inhibition leads to synthetic lethality in cancer cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations.
Caption: PARP inhibition in BRCA-deficient cells.
Experimental Workflow for Compound Evaluation
This diagram outlines a typical workflow for synthesizing and evaluating the biological activity of novel indazole analogs.
Caption: Drug discovery workflow for indazole analogs.
Experimental Protocols
Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay
This protocol describes a common method to determine the IC50 value of a test compound against the PARP-1 enzyme.
Objective: To quantify the inhibitory effect of this compound analogs on PARP-1 enzymatic activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (PARP-1 substrate)
-
Biotinylated NAD+
-
Activated DNA (for stimulating PARP-1 activity)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated 96-well plates
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., Streptavidin-HRP and TMB substrate)
-
Plate reader
Procedure:
-
Plate Coating: Add 50 µL of Histone H1 solution (e.g., 20 µg/mL in PBS) to each well of a streptavidin-coated 96-well plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add 10 µL of each dilution to the appropriate wells. Add 10 µL of assay buffer with DMSO for positive control (no inhibition) and 10 µL of a known PARP inhibitor (e.g., Olaparib) for negative control.
-
Enzyme Reaction: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add 40 µL of this master mix to each well to initiate the reaction.
-
Incubation: Incubate the plate for 1 hour at 30°C.
-
Termination and Detection: Stop the reaction by washing the plate three times. Add 50 µL of Streptavidin-HRP conjugate and incubate for 30 minutes. Wash again, then add 50 µL of TMB substrate.
-
Data Acquisition: After sufficient color development (approx. 15-30 minutes), stop the reaction with 50 µL of 2N H2SO4. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cancer Cell Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compounds on cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of indazole analogs in a cancer cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer line).
Materials:
-
MDA-MB-436 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette and incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-436 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of compound concentration to determine the GI50 value.
Conclusion
This compound serves as a valuable starting point for the development of highly potent therapeutic agents. Its structural analogs, particularly the PARP inhibitors Niraparib and Talazoparib, have transformed the treatment landscape for certain cancers. The success of these drugs underscores the power of the indazole scaffold and highlights key mechanistic principles like catalytic inhibition and PARP trapping. The continued exploration of SAR for this privileged structure promises to yield novel therapeutics with improved efficacy and broader applications in oncology and beyond.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Talazoparib - Wikipedia [en.wikipedia.org]
- 14. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 1-Methyl-1H-indazole-5-carboxylic acid: A Privileged Scaffold for Modern Drug Discovery
For researchers at the forefront of medicinal chemistry and drug development, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic systems, the indazole nucleus has emerged as a "privileged scaffold" due to its versatile biological activity and synthetic tractability.[1] This guide provides an in-depth comparison of 1-Methyl-1H-indazole-5-carboxylic acid , a key building block, against relevant alternatives, supported by experimental insights and protocols to empower your research. We will explore its distinct advantages, particularly in the context of targeted cancer therapy, and explain the causal logic behind its application.
The Indazole Core: A Foundation for High-Potency Bioactive Molecules
The indazole ring system, a fusion of benzene and pyrazole, is a structural motif found in numerous approved drugs, including the anti-inflammatory Bendazac, the antiemetic Granisetron, and the multi-kinase inhibitor Pazopanib.[1][2] Its prevalence stems from several key features:
-
Bioisosteric Replacement: The indazole ring can act as a bioisostere for native structures like indole or phenol, offering similar spatial and electronic properties while potentially improving metabolic stability and target affinity.
-
Hydrogen Bonding Capabilities: The pyrazole portion of the scaffold provides both hydrogen bond donor (N-H) and acceptor (N) sites, facilitating crucial interactions with biological targets like enzyme active sites.
-
Synthetic Versatility: The ring system is amenable to functionalization at multiple positions, allowing for fine-tuning of a molecule's physicochemical and pharmacological properties.
Our focus, This compound , builds upon this foundation with two strategic modifications that confer significant advantages in a research context.
Strategic Advantages of this compound
The specific structure of this compound offers distinct benefits over its parent compound (1H-indazole-5-carboxylic acid) and other positional isomers.
-
N1-Methylation for Improved Drug-like Properties: The methylation at the N1 position is a deliberate design choice. It blocks the N-H hydrogen bond donor site, which can be a site for metabolic glucuronidation. This modification often leads to increased metabolic stability and improved oral bioavailability. Furthermore, it enhances lipophilicity, which can aid in cell membrane permeability. The absence of an acidic N-H proton also simplifies subsequent chemical reactions by removing a potential competing reaction site.
-
C5-Carboxylic Acid as a Versatile Synthetic Handle: The carboxylic acid group at the 5-position serves as a robust and highly versatile point for chemical elaboration. It is ideally positioned to allow synthetic extensions to explore interactions with the solvent-exposed regions of a target protein's binding pocket. It is most commonly used to form stable amide bonds, a cornerstone of medicinal chemistry, connecting the indazole core to other pharmacophoric fragments.
Comparative Analysis: The Indazole Scaffold in PARP Inhibition
A primary application area for indazole-based compounds is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[3] PARP enzymes are critical for repairing DNA single-strand breaks (SSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more complex DNA double-strand breaks (DSBs) is deficient. Inhibiting PARP in these cells leads to an accumulation of SSBs that become DSBs during replication. Without a functional HR pathway, these cells cannot repair the damage and undergo apoptosis—a concept known as synthetic lethality .[3][4]
The FDA-approved PARP inhibitor Niraparib features an indazole-3-carboxamide core, validating the scaffold's potential.[3] While this compound is a different isomer, its core structure is highly relevant for designing novel PARP inhibitors.
Let's compare the indazole scaffold to those found in other leading PARP inhibitors.
| PARP Inhibitor | Core Scaffold | Key Structural Features & Implications |
| Niraparib | Indazole-3-carboxamide | The indazole core mimics the nicotinamide moiety of the natural PARP substrate (NAD+). The carboxamide is crucial for binding to the enzyme's active site. |
| Olaparib | Phthalazinone-carboxamide | A larger, more complex heterocyclic system. The core structure has been extensively optimized for potent PARP trapping. |
| Rucaparib | Indole-carboxamide | Structurally similar to indazole, but the indole N-H may be more susceptible to metabolism. The specific substitution pattern is key to its activity.[5] |
| Talazoparib | Benzimidazole-carboxamide | Another bicyclic heteroaromatic system demonstrating that various scaffolds can achieve potent PARP inhibition. |
This table highlights that while different scaffolds can be effective, the indazole core, as seen in Niraparib, is a clinically validated and highly potent choice for targeting PARP enzymes.
Experimental Protocols: From Scaffold to Bioactive Compound
The true advantage of a building block like this compound lies in its practical application. Below are trusted, self-validating protocols for its use in a typical drug discovery workflow.
This protocol describes a standard amide coupling reaction, a fundamental step in utilizing the carboxylic acid handle.
Objective: To couple this compound with a primary amine (e.g., benzylamine) to form the corresponding N-benzyl amide.
Materials:
-
This compound
-
Benzylamine (or other desired amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. This forms the active ester intermediate. Causality: HOBt is added to suppress side reactions and increase coupling efficiency.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by the non-nucleophilic base DIPEA (2.0-3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aq. NaHCO₃ (to remove unreacted acid and HOBt) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure amide product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol outlines how to test the inhibitory activity of the newly synthesized compound against the PARP-1 enzyme.
Objective: To determine the IC₅₀ value of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Test compound and control inhibitor (e.g., Olaparib)
-
Assay buffer, Wash buffer (e.g., PBST)
-
HRP-conjugated streptavidin
-
TMB substrate and Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Step-by-Step Methodology:
-
Plate Preparation: Use pre-coated histone plates or coat high-binding 96-well plates with histone overnight. Wash the plates to remove unbound histone.[3]
-
Compound Preparation: Prepare serial dilutions of the test compound and a known control inhibitor in assay buffer.
-
Reaction Mixture: To each well, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.[3]
-
Reaction Initiation: Initiate the PARylation reaction by adding biotinylated NAD+. Incubate at room temperature for 1 hour. Causality: PARP-1 uses NAD+ as a substrate to transfer ADP-ribose units onto histone proteins. The biotin tag allows for detection.
-
Detection: Wash the plates to remove unincorporated biotinylated NAD+. Add HRP-conjugated streptavidin and incubate. The streptavidin will bind to the biotin incorporated onto the histones.
-
Signal Generation: Wash away unbound streptavidin-HRP. Add TMB substrate and incubate until a blue color develops. Stop the reaction with the stop solution, which will turn the color yellow.[3]
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to PARP-1 activity. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers researchers a distinct advantage in the quest for novel therapeutics. Its methylated indazole core provides a stable, drug-like foundation, while the C5-carboxylic acid serves as a versatile anchor for synthetic exploration. As demonstrated in the context of PARP inhibitors, this scaffold is highly relevant to modern targeted therapies. By understanding the causal principles behind its design and employing robust experimental protocols, researchers can effectively leverage the unique benefits of this compound to accelerate their drug discovery programs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an Analytical Method for 1-Methyl-1H-indazole-5-carboxylic acid
Abstract
This guide provides a comprehensive framework for the validation of a quantitative analytical method for 1-Methyl-1H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, structured around the globally recognized ICH Q2(R2) guidelines.[1][2] The rationale behind experimental choices, acceptance criteria, and data interpretation is discussed in depth. Furthermore, this guide compares the validated HPLC-UV method with an alternative, high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach, offering researchers a clear perspective on selecting the optimal method based on their specific analytical objectives, from routine quality control to trace-level bioanalysis.
Introduction: The Imperative for Method Validation
This compound is a heterocyclic building block crucial in the development of various therapeutic agents. Its purity and concentration must be precisely controlled to ensure the safety and efficacy of the final drug product. An analytical method, therefore, is not merely a procedure but a critical component of the quality assurance framework.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] This process is mandated by regulatory bodies worldwide and is meticulously detailed in the International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures."[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, ensuring that the data generated is reliable, reproducible, and accurate.[2][4]
This guide will focus on a reversed-phase HPLC method with UV detection, a workhorse technique in pharmaceutical quality control for its robustness and reliability.
Foundational Strategy: The Validation Workflow
A successful validation study begins with a well-defined plan. The overall process involves defining the method's purpose, determining the required performance characteristics, and executing experiments to verify them against pre-defined acceptance criteria.
Caption: High-level workflow for analytical method validation.
Primary Method: Stability-Indicating HPLC-UV
Rationale for Method Selection
A reversed-phase HPLC method with UV detection is selected as the primary analytical technique for several reasons:
-
Structural Suitability: this compound possesses an indazole ring system, which is a strong chromophore, making it ideal for UV detection.
-
Robustness: HPLC is a mature and highly robust technology, suitable for routine use in a quality control environment.
-
Versatility: The method can be adapted to quantify the active pharmaceutical ingredient (API) and detect impurities, making it "stability-indicating."
Detailed Experimental Protocol
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (reagent grade)
-
Water (HPLC grade, e.g., Milli-Q)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for the analyte. |
| Gradient | 20% B to 80% B over 15 min, hold for 5 min | A gradient is used to ensure elution of the main peak with good resolution from potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 280 nm (or λmax of analyte) | Wavelength chosen to maximize sensitivity for the indazole chromophore. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to be tested at a target concentration of 100 µg/mL using the same diluent.
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated according to ICH Q2(R2) guidelines.[5][6]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is solely from the analyte of interest. | Peak purity index > 0.995. No co-eluting peaks at the analyte's retention time in blank, placebo, and forced degradation samples. |
| Linearity | To verify a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | To define the concentration interval where the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. |
| Accuracy | To measure the closeness of the test result to the true value. | 98.0% to 102.0% recovery for assay. |
| Precision (Repeatability) | To show precision over a short time with the same analyst and equipment. | Relative Standard Deviation (RSD) ≤ 2.0%.[5] |
| Precision (Intermediate) | To show precision within the same lab under varied conditions (day, analyst, etc.). | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision criteria must be met. |
| Robustness | To show the method is reliable despite small, deliberate changes in parameters. | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Specificity and Forced Degradation
Specificity is arguably the most critical validation parameter for a stability-indicating method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[7]
Experimental Protocol (Forced Degradation):
-
Prepare solutions of this compound (~100 µg/mL).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C (solid state) for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC. Use a photodiode array (PDA) detector to assess peak purity and ensure that no degradation peaks co-elute with the main analyte peak.
Caption: Demonstrating specificity via forced degradation.
Linearity, Range, Accuracy, and Precision
These parameters are often evaluated together.
Experimental Protocol:
-
Linearity & Range: Prepare calibration standards at five concentrations across the range of 80% to 120% of the nominal concentration (e.g., 80, 90, 100, 110, and 120 µg/mL). Inject each in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
Accuracy: Perform a spike-recovery study. Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of the analyte into a blank matrix. Prepare each level in triplicate (total of 9 determinations).[3][7] Calculate the percent recovery for each sample.
-
Precision (Repeatability): Analyze six independent preparations of the sample at 100% of the target concentration. Calculate the RSD of the results.
-
Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results from both studies.
Example Data Summary:
| Parameter | Result | Acceptance Criterion | Status |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Repeatability (RSD) | 0.85% | ≤ 2.0% | Pass |
| Intermediate Precision (RSD) | 1.10% | ≤ 2.0% | Pass |
Alternative Method: UPLC-MS/MS
While HPLC-UV is excellent for routine QC, certain applications demand higher sensitivity and selectivity. UPLC-MS/MS is a powerful alternative, particularly for bioanalysis (quantifying the compound in plasma or tissue) or trace-level impurity identification.[8][9]
Principles and Advantages
-
UPLC (Ultra-Performance Liquid Chromatography): Uses columns with smaller particles (<2 µm), providing faster analysis times and higher resolution compared to traditional HPLC.[10]
-
MS/MS (Tandem Mass Spectrometry): Provides two layers of mass filtering. The first quadrupole selects the parent ion (the protonated molecule of this compound), which is then fragmented. The second quadrupole selects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and sensitive, virtually eliminating matrix interference.[10]
Comparison of Techniques
| Feature | HPLC-UV | UPLC-MS/MS |
| Primary Application | Routine QC, assay, purity, stability testing | Bioanalysis, trace impurity analysis, metabolite identification |
| Selectivity | Good; based on chromatographic retention and UV absorbance. | Excellent; based on retention time, parent mass, and fragment mass. |
| Sensitivity | µg/mL to high ng/mL range | pg/mL to low ng/mL range |
| Analysis Time | 15-30 minutes | 2-5 minutes |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher initial investment, more complex operation and data analysis. |
| Robustness | Generally very robust. | Can be susceptible to matrix effects and ion suppression. |
Conclusion
The validation of an analytical method for this compound is a mandatory and scientifically rigorous process that underpins the quality of pharmaceutical development. A stability-indicating HPLC-UV method, when validated according to ICH Q2(R2) guidelines, provides a robust, reliable, and cost-effective tool for routine quality control. The protocol and acceptance criteria outlined in this guide serve as a blueprint for this process.
For applications requiring higher sensitivity and selectivity, such as bioanalysis, a UPLC-MS/MS method is the superior alternative. The choice between these methods should be guided by the specific analytical challenge and the intended use of the data, ensuring that the selected procedure is demonstrably "fit for purpose."
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. wjarr.com [wjarr.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]
- 10. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies for 1-Methyl-1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide, designed for researchers and drug development professionals, provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of 1-Methyl-1H-indazole-5-carboxylic acid. Drawing upon established principles of medicinal chemistry and pharmacology, we will explore a logical, tiered approach to comprehensively profile the selectivity of this indazole derivative, a scaffold known for its diverse biological activities.[1][2][3][4][5][6]
The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-arrhythmic properties.[1][2][3][4][5][6] Many of these effects are mediated through the inhibition of protein kinases.[4] Given the structural similarities within the human kinome, a primary concern for any new indazole-based compound is its potential for off-target kinase interactions, which can lead to unforeseen side effects and therapeutic complications.[7] This guide will therefore focus on a systematic evaluation of cross-reactivity, beginning with broad kinase profiling and extending to other major target classes and cellular validation.
The Rationale for a Multi-Pronged Approach
A single assay is insufficient to definitively characterize the selectivity of a compound. A robust cross-reactivity assessment relies on a cascade of complementary techniques that interrogate binding and functional activity across a wide range of potential off-targets. This guide will detail a strategic workflow, from broad, high-throughput screening to more focused, in-depth cellular analyses.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caribjscitech.com [caribjscitech.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of Indazole Isomers
For Immediate Publication
Shanghai, China – December 31, 2025 – In the landscape of medicinal chemistry, the structural elucidation of heterocyclic compounds is of paramount importance. Indazole and its derivatives represent a critical scaffold, primarily existing in two tautomeric forms: 1H-indazole and 2H-indazole.[1] These isomers exhibit distinct physicochemical and pharmacological profiles, rendering their precise identification a crucial step in drug development and scientific research.[1] This guide offers a comprehensive spectroscopic comparison of 1H- and 2H-indazole, leveraging experimental data to provide a clear and objective framework for their differentiation.
Indazole, a bicyclic aromatic heterocycle, is formed by the fusion of a benzene and a pyrazole ring.[2] The position of the proton on the nitrogen atoms of the pyrazole ring gives rise to its tautomerism.[2][3] The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[1][4] However, synthetic pathways can often result in mixtures of N-1 and N-2 substituted isomers, necessitating reliable analytical methods for their distinction.[1][5] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), are powerful tools for this purpose.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between 1H- and 2H-indazole isomers, as the chemical environments of the protons and carbons are significantly different in the two forms.[6]
¹H NMR Spectroscopy
Key diagnostic features in the ¹H NMR spectrum allow for a clear differentiation:
-
N-H Proton: Unsubstituted 1H-indazoles exhibit a characteristic broad singlet for the N-H proton, typically in the downfield region around δ 13.40 ppm.[1][7] This signal is absent in 2H-indazole derivatives.
-
H-3 Proton: The H-3 proton in 2H-indazoles is generally more deshielded and appears at a higher chemical shift (around δ 8.4 ppm) compared to the H-3 proton in 1H-indazoles (around δ 8.10 ppm).[1][7]
-
Aromatic Protons: While there are slight variations, the aromatic protons of the 2H-isomer can show different chemical shifts and coupling patterns compared to the 1H-isomer.[1] In N-2 isomers, the resonances of the H-3 to H-6 protons tend to appear at a lower frequency, whereas the H-7 proton resonance is at a higher frequency due to the deshielding effect of the N-1 lone pair.[6]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides complementary and often definitive evidence for isomer identification.[6]
-
C-3 and C-7a Carbons: Significant differences are observed in the chemical shifts of the C-3 and C-7a carbons. In 2H-indazoles, the C-3 carbon is notably more deshielded (shifted downfield), while the C-7a carbon is more shielded (shifted upfield) compared to the corresponding carbons in 1H-indazoles.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indazole Isomers
| Atom | 1H-Indazole (in CDCl₃) [7] | Representative 2H-Indazole Derivative [8] | Key Differentiating Feature |
| ¹H NMR | |||
| N-H | ~13.40 (s, broad) | Absent | Presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[1] |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded.[1] |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations.[1] |
| ¹³C NMR | |||
| C-3 | ~134.8 | ~149.7 | C-3 is significantly more deshielded in the 2H-isomer. |
| C-7a | ~140.0 | ~122.5 | C-7a is significantly more shielded in the 2H-isomer. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire and analyze ¹H and ¹³C NMR spectra to differentiate between 1H- and 2H-indazole isomers.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the indazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing:
Diagram 1: NMR Analysis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
The Rise of a New Contender: 1-Methyl-1H-indazole-5-carboxamides as Potent and Selective MAO-B Inhibitors
A Comparative Guide for Researchers in Neurotherapeutics
In the landscape of neurodegenerative disease research, the quest for potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B) remains a critical frontier. Elevated MAO-B activity is a known contributor to oxidative stress and the depletion of key neurotransmitters, such as dopamine, implicating it in the pathology of Parkinson's disease and other neurological disorders. This guide provides an in-depth comparison of a promising class of compounds, the 1-methyl-1H-indazole-5-carboxamides, against established MAO-B inhibitors, supported by experimental data and protocols to empower researchers in the field.
Unveiling the Potential of the Indazole Scaffold
The indazole core has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural properties have led to the development of numerous biologically active molecules.[2] Recent research has honed in on N-substituted 1-methyl-1H-indazole-5-carboxamides, revealing them to be exceptionally potent and selective inhibitors of MAO-B.[3][4] These compounds offer the potential for high efficacy with a desirable safety profile, stemming from their reversible mechanism of inhibition, which may offer advantages over irreversible inhibitors.[5]
Mechanism of Action: Selective Inhibition of Monoamine Oxidase B
Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters. In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine. By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft and alleviating motor symptoms. Furthermore, the enzymatic action of MAO-B produces reactive oxygen species, and its inhibition can thus confer neuroprotective effects by mitigating oxidative stress.
Caption: Signaling pathway of MAO-B and the inhibitory action of 1-Methyl-1H-indazole-5-carboxamide derivatives.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a novel compound class lies in its performance against existing standards. The following table summarizes the in vitro efficacy of key 1-methyl-1H-indazole-5-carboxamide derivatives compared to the established MAO-B inhibitors, selegiline (an irreversible inhibitor) and safinamide (a reversible inhibitor).
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A | Reference |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (NTZ-1091) | human MAO-B | 0.386 | >25,000-fold | [3][4] |
| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (NTZ-1034) | human MAO-B | 1.59 | >6,000-fold | [3][5] |
| N-unsubstituted 3,4-dichlorophenyl-indazole-5-carboxamide (NTZ-1006) | human MAO-B | 0.56 | >16,000-fold | [6][7] |
| Selegiline (Reference) | human MAO-B | ~7-10 | ~100-fold | [6][7] |
| Safinamide (Reference) | human MAO-B | ~5-10 | >1,000-fold | [6][7] |
As the data clearly indicates, derivatives of 1-methyl-1H-indazole-5-carboxamide exhibit subnanomolar potency, surpassing the efficacy of both selegiline and safinamide by a significant margin.[6][7] Notably, the N-(3,4-dichlorophenyl) substituted analog (NTZ-1091) demonstrates an exceptional IC50 value of 0.386 nM and a selectivity of over 25,000-fold for MAO-B over MAO-A, highlighting the remarkable potential of this chemical series.[3][4]
Structure-Activity Relationship (SAR) Insights
The potent and selective activity of these indazole carboxamides is underpinned by key structural features. The N-methylation of the indazole ring has been shown to be well-tolerated and can slightly enhance inhibitory potency and selectivity.[7] The nature of the substituent on the phenyl ring of the carboxamide is a critical determinant of activity, with di-halogenated substitutions, such as 3,4-dichloro, consistently yielding the most potent compounds.[3][7] Computational docking studies suggest that these molecules fit snugly into the active site of MAO-B, forming key interactions that account for their high affinity and selectivity.[3]
Experimental Protocols for Evaluation
To facilitate further research and validation, this section provides detailed methodologies for the synthesis of a representative 1-methyl-1H-indazole-5-carboxamide and a protocol for assessing its MAO-B inhibitory activity.
Synthesis of N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide
This protocol is adapted from the synthetic procedures described in the literature.[3][4]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedfrontiers.org [biomedfrontiers.org]
- 6. Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-1H-indazole-5-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methyl-1H-indazole-5-carboxylic acid (CAS No. 1176754-31-6), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, a thorough risk assessment is paramount. Based on data from analogous compounds, this compound should be presumed to possess the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Therefore, strict adherence to PPE protocols is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required if there is a splash hazard.[3] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the material.[3][4] | Prevents skin contact, which can lead to irritation.[1] Proper removal technique is crucial to avoid cross-contamination. |
| Body Protection | A standard laboratory coat. For larger quantities or in the event of a spill, chemically resistant aprons or coveralls should be utilized. | Minimizes the risk of the chemical coming into contact with personal clothing and underlying skin. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.[2] | Protects against the inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] |
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to mitigate risks.
For Minor Spills (Solid):
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1.
-
Contain and Clean: Gently sweep up the solid material, avoiding dust generation.[2] Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.
-
Collect Waste: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
For Major Spills:
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory.
-
Activate Emergency Systems: Activate the nearest fire alarm and/or emergency response system.
-
Contact Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department and provide them with the chemical name and the extent of the spill.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Proper Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations. It is classified as hazardous waste and must not be disposed of down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste at the point of generation is a foundational principle of laboratory safety.
-
Waste Stream: this compound should be disposed of as a solid organic acid waste.
-
Incompatibility: Avoid mixing with strong oxidizing agents, bases, amines, or reducing agents.[5] Store separately from incompatible materials to prevent dangerous reactions.
Step 2: Containerization and Labeling
The integrity of waste containers and the clarity of their labels are critical for safe storage and transport.
-
Container Selection: Use a container that is chemically compatible with the waste, in good condition, and has a secure, leak-proof lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date when the first waste was added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Any relevant hazard warnings (e.g., "Irritant").
-
Step 3: On-site Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent the spread of material in case of a leak. While this compound is a solid, it is good practice to use secondary containment for all hazardous waste.
-
Container Closure: Keep the waste container closed at all times except when adding waste.
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Decontamination: For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste. Given the limited toxicological data, it is prudent to follow this practice.
-
Rinsate Collection: The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.
-
Final Disposal: Once thoroughly rinsed and air-dried, deface the original label and dispose of the container according to institutional guidelines, which may allow for disposal in regular trash or recycling.
Step 5: Arranging for Final Disposal
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Do not attempt to transport hazardous waste off-site yourself. Professional waste disposal services are required to handle and transport hazardous materials in compliance with Department of Transportation (DOT) regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
References
Comprehensive Safety and Handling Guide for 1-Methyl-1H-indazole-5-carboxylic acid
This guide provides essential, immediate safety and logistical information for handling 1-Methyl-1H-indazole-5-carboxylic acid in a laboratory setting. The content is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe operational and disposal practices. By explaining the reasoning behind each recommendation, this document aims to be a trusted resource for laboratory safety and chemical handling.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1176754-31-6) was not publicly available. The following guidance is a synthesis of information from SDSs for structurally related compounds, including other indazole and imidazole carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.
Hazard Identification and Risk Assessment: A Proactive Approach
Given the absence of specific toxicological data for this compound, a cautious approach based on analogous compounds is warranted. Structurally similar chemicals, such as 1-Methyl-1H-indazole-3-carboxylic acid and 1-Methyl-1H-imidazole-5-carboxylic acid, are known to cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[1][2][3][4] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazard profiles of similar compounds.
| Hazard Category | Potential Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1][2] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately upon contamination.[5][6] For prolonged or immersive contact, consider thicker, more resistant gloves.[7] |
| Eye Contact | H319: Causes serious eye irritation.[1][2][3][4] | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet appropriate national standards (e.g., ANSI Z87.1 in the US or EN 166 in Europe).[4][5] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[5][7] |
| Inhalation | H335: May cause respiratory irritation.[1][2] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[5][6] Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the potential exposure level.[5][7] |
| Ingestion | H302: Harmful if swallowed.[1][3] | Do not eat, drink, or smoke in laboratory areas.[1][2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and the appropriate waste containers before handling the chemical.[5]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above and as determined by your risk assessment.
-
Ensure gloves are the correct size and are free of any defects.[1]
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[5]
-
Transfers: When transferring the solid, use techniques that minimize dust generation.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.[6]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[2][4]
-
Disposal Plan: Managing the Chemical Lifecycle
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1][5]
-
Unused Compound: Unused or unwanted this compound must be disposed of as hazardous chemical waste.[1]
-
Contaminated Solutions: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
-
Disposal Procedures:
-
Waste is classified as hazardous and should be disposed of in accordance with local, state, and federal regulations.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[6][8]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
-
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is essential.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1][9] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if you feel unwell.[1][9] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[1][3] |
Spill Response
-
Minor Spill: For a small spill of solid material in a fume hood, carefully sweep it up using appropriate tools and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spill: In the case of a larger spill, evacuate the area and contact your institution's EHS department or emergency response team immediately.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


